molecular formula C14H28O3 B1202961 alpha-Hydroxy myristic acid

alpha-Hydroxy myristic acid

Cat. No.: B1202961
M. Wt: 244.37 g/mol
InChI Key: JYZJYKOZGGEXSX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Hydroxy Myristic Acid (2-Hydroxytetradecanoic acid, CAS 2507-55-3) is a 14-carbon, long-chain fatty acid belonging to the class of organic compounds known as alpha-hydroxy acids . This compound is a hydroxylated analog of myristic acid, featuring a hydroxy functional group at the alpha (C2) position . It is identified as a natural product found in species such as Apis cerana and Trypanosoma brucei . This fatty acid derivative is a key molecule for investigating critical biological processes, particularly protein lipid modification. Upon metabolic activation to 2-hydroxymyristoyl-CoA within cells, it acts as a potent inhibitor of the enzyme myristoyl-CoA:protein N-myristoyltransferase (NMT) . NMT catalyzes the co-translational attachment of myristic acid to the N-terminal glycine of a variety of eukaryotic and viral proteins, a modification essential for their membrane association and function . Inhibition of this pathway by 2-Hydroxymyristic Acid has been shown to alter the stability and myristoylation of key signaling proteins, such as the T-cell protein p56lck, highlighting its value in cell signaling and immunology research . With a molecular formula of C 14 H 28 O 3 and an average molecular weight of 244.37 g/mol, it is predicted to have low water solubility . The compound is typically supplied as a solid, with a reported melting point of approximately 51°C . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

(2S)-2-hydroxytetradecanoic acid

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1

InChI Key

JYZJYKOZGGEXSX-ZDUSSCGKSA-N

SMILES

CCCCCCCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of 2-Hydroxytetradecanoic Acid in Lipid A Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a potent immunostimulatory molecule. The bioactivity of LPS is primarily attributed to its lipid A component, which acts as the canonical ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation 2 (MD-2) complex in host innate immune cells. The structure of lipid A is not static; bacteria can enzymatically modify its composition in response to environmental cues. One such modification, the hydroxylation of fatty acyl chains, particularly the formation of 2-hydroxytetradecanoic acid, has emerged as a crucial mechanism for modulating host-pathogen interactions. This technical guide provides an in-depth exploration of the biosynthesis of 2-hydroxytetradecanoic acid, its incorporation into lipid A, and the subsequent functional consequences on the host immune response. We will also detail key experimental methodologies for the characterization of this important lipid A modification, offering insights for researchers in microbiology, immunology, and drug development.

Introduction to Lipopolysaccharide and the Primacy of Lipid A

Lipopolysaccharide (LPS), also known as endotoxin, is a major structural component of the outer leaflet of the outer membrane of most Gram-negative bacteria.[1] It is a tripartite molecule consisting of three distinct domains:

  • Lipid A: The hydrophobic anchor that is embedded in the outer membrane. It is a glucosamine-based phospholipid that serves as the primary pathogen-associated molecular pattern (PAMP) recognized by the host immune system.[2][3]

  • Core Oligosaccharide: A non-repeating chain of sugars that links lipid A to the O-antigen.[2][4]

  • O-Antigen: A repeating polymer of sugars that extends into the extracellular space. It is a major surface antigen and contributes to the serological diversity of bacterial strains.[4]

The endotoxic properties of LPS are almost exclusively attributed to the lipid A moiety.[2][3] The canonical structure of lipid A from enteric bacteria like Escherichia coli is a hexa-acylated, bis-phosphorylated disaccharide of glucosamine.[5] This specific molecular pattern is a potent agonist of the TLR4/MD-2 receptor complex, leading to the activation of downstream signaling pathways, such as the NF-κB pathway, and the subsequent production of pro-inflammatory cytokines.[6][7]

However, many pathogenic bacteria have evolved mechanisms to alter their lipid A structure to evade or modulate this host immune recognition.[7] These modifications can include alterations in the number and length of acyl chains, as well as changes to the phosphorylation state.[6][8] One such critical modification is the hydroxylation of secondary acyl chains, leading to the incorporation of fatty acids like 2-hydroxytetradecanoic acid.

cluster_LPS Lipopolysaccharide (LPS) Structure cluster_LipidA Lipid A Detail O-Antigen O-Antigen Core Core O-Antigen->Core Repeating Units Lipid A Lipid A Core->Lipid A Inner & Outer GlcN Disaccharide GlcN Disaccharide Lipid A->GlcN Disaccharide Bioactive Center Phosphate Phosphate GlcN Disaccharide->Phosphate Acyl Chains Acyl Chains GlcN Disaccharide->Acyl Chains cluster_pathway LpxO-Mediated Hydroxylation Kdo2-Lipid A-C14 Kdo2-Lipid A with Tetradecanoyl Chain LpxO LpxO Enzyme Kdo2-Lipid A-C14->LpxO Kdo2-Lipid A-2OH-C14 Kdo2-Lipid A with 2-Hydroxytetradecanoyl Chain LpxO->Kdo2-Lipid A-2OH-C14 Succinate Succinate LpxO->Succinate CO2 CO2 LpxO->CO2 O2 O2 O2->LpxO alpha-KG α-Ketoglutarate alpha-KG->LpxO

Caption: The enzymatic reaction catalyzed by LpxO.

Functional Consequences of 2-Hydroxytetradecanoic Acid Modification

The presence of a hydroxyl group on the secondary acyl chain of lipid A can have profound effects on the physicochemical properties of the LPS molecule and, consequently, on its interaction with the host immune system.

Modulation of TLR4/MD-2 Recognition

The primary consequence of lipid A hydroxylation is an altered recognition by the TLR4/MD-2 receptor complex. While the canonical hexa-acylated lipid A of E. coli is a potent agonist of TLR4, lipid A variants with different acylation patterns can act as weak agonists or even antagonists. [9][10] The introduction of a hydroxyl group, such as in 2-hydroxytetradecanoic acid, can lead to a dampened TLR4-mediated inflammatory response. This is particularly well-documented in bacteria like Helicobacter pylori and Francisella tularensis. The lipid A of H. pylori is predominantly tetra-acylated with long-chain fatty acids (C16-C18), contributing to its low endotoxic activity. [2][11][12]Similarly, the tetra-acylated lipid A of F. tularensis is a poor stimulator of TLR4, which is considered a key aspect of its immune evasion strategy. [13][14] The presence of the hydroxyl group can sterically hinder the optimal binding of the lipid A molecule within the hydrophobic pocket of the MD-2 co-receptor, thereby preventing the dimerization of the TLR4 receptor and the initiation of the downstream signaling cascade. [6]

Resistance to Antimicrobial Peptides

Another important function of lipid A hydroxylation is to increase bacterial resistance to cationic antimicrobial peptides (CAMPs). CAMPs are a crucial component of the innate immune system and act by disrupting the bacterial membrane. The addition of a hydroxyl group can alter the charge and packing of the LPS molecules in the outer membrane, making it less susceptible to the action of CAMPs. This has been demonstrated for LpxO-dependent modifications in Acinetobacter baumannii, where it contributes to resistance against polymyxin B, colistin, and human β-defensin 3. [15]

Contribution to Virulence

By modulating the host immune response and increasing resistance to innate immune effectors, 2-hydroxylation of lipid A can be a significant virulence factor. In A. baumannii, LpxO-dependent lipid A modification has been shown to be crucial for survival in human whole blood and for pathogenicity in a Galleria mellonella infection model. [15]Furthermore, this modification can influence the production of anti-inflammatory cytokines like IL-10, further contributing to immune evasion. [15]

Experimental Methodologies for Studying 2-Hydroxytetradecanoic Acid in Lipid A

The study of lipid A modifications requires a combination of biochemical and immunological techniques. Here, we outline a general workflow for the characterization of 2-hydroxytetradecanoic acid in lipid A.

Start Bacterial Culture LPS_Extraction LPS Extraction (e.g., Hot Phenol-Water) Start->LPS_Extraction LipidA_Isolation Lipid A Isolation (Mild Acid Hydrolysis) LPS_Extraction->LipidA_Isolation MS_Analysis Mass Spectrometry (MALDI-TOF or ESI-MS) LipidA_Isolation->MS_Analysis TLR4_Assay TLR4 Activation Assay (HEK-Blue™ Cells) LipidA_Isolation->TLR4_Assay Structure_Elucidation Structural Elucidation (Tandem MS/MS) MS_Analysis->Structure_Elucidation End Functional Characterization Structure_Elucidation->End TLR4_Assay->End

Caption: Experimental workflow for Lipid A analysis.

Protocol: Lipid A Isolation and Purification

This protocol is adapted from established methods for the isolation of lipid A. [16][17] Materials:

  • Bacterial cell pellet

  • 2x SDS buffer (4% β-mercaptoethanol, 4% SDS, 20% glycerol in 0.1 M Tris-HCl, pH 6.8)

  • DNase I, RNase A, Proteinase K (10 mg/mL stocks)

  • Hot phenol (saturated with water)

  • Diethyl ether

  • Sodium acetate (3 M, pH 5.2)

  • Ethanol (95% and 70%)

  • 1% SDS in 10 mM sodium acetate (pH 4.5)

  • Chloroform

  • Methanol

  • Deionized water

Procedure:

  • LPS Extraction (Hot Phenol-Water Method): a. Resuspend the bacterial pellet in sterile water. b. Add an equal volume of hot phenol and incubate at 68°C for 15 minutes with vigorous shaking. c. Cool on ice and centrifuge to separate the phases. The LPS will be in the aqueous (upper) phase. d. Carefully collect the aqueous phase and repeat the phenol extraction. e. To the final aqueous phase, add sodium acetate and precipitate the LPS with cold ethanol overnight at -20°C. f. Centrifuge to pellet the LPS, wash with 70% ethanol, and air dry.

  • Mild Acid Hydrolysis to Liberate Lipid A: a. Resuspend the purified LPS in 1% SDS in 10 mM sodium acetate (pH 4.5). b. Incubate at 100°C for 1 hour to cleave the ketosidic linkage between the core oligosaccharide and lipid A. c. Cool the hydrolysate to room temperature.

  • Lipid A Purification (Bligh-Dyer Extraction): a. To the hydrolysate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). [17] b. Vortex thoroughly and centrifuge to separate the phases. c. The lipid A will be in the lower (chloroform) phase. Carefully collect this phase. d. Wash the chloroform phase twice with a pre-equilibrated upper phase from a fresh Bligh-Dyer mixture. e. Evaporate the chloroform to dryness under a stream of nitrogen. The purified lipid A can be stored at -20°C.

Protocol: Mass Spectrometry Analysis of Lipid A

Mass spectrometry is the gold standard for determining the structure of lipid A, including the presence of 2-hydroxytetradecanoic acid. [18][19]Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry can be used. [20][21] Materials:

  • Purified lipid A

  • MALDI matrix (e.g., 5-chloro-2-mercaptobenzothiazole (CMBT)) [20]* Solvents for ESI-MS (e.g., chloroform:methanol, 1:1, v/v) [16] Procedure (General Overview):

  • Sample Preparation:

    • For MALDI-TOF: Co-crystallize the lipid A sample with the chosen matrix on a MALDI target plate.

    • For ESI-MS: Dissolve the lipid A in an appropriate solvent mixture and infuse it directly into the mass spectrometer. [16]

  • Data Acquisition:

    • Acquire mass spectra in negative ion mode, as lipid A is anionic due to its phosphate groups.

    • The mass of the parent ion will indicate the overall composition of the lipid A species. The presence of a 2-hydroxytetradecanoyl residue will result in a mass increase of 16 Da (for the oxygen atom) compared to a non-hydroxylated tetradecanoyl residue.

  • Tandem Mass Spectrometry (MS/MS):

    • To confirm the identity and location of the 2-hydroxytetradecanoic acid, perform tandem MS (MS/MS) on the parent ion of interest.

    • Fragmentation patterns will reveal the specific acyl chain composition and their positions on the glucosamine backbone.

Lipid A SpeciesTheoretical Mass (Da)Acylation Pattern
E. coli (Hexa-acylated)~1797.56 acyl chains
F. tularensis (Tetra-acylated)~1500-17004 acyl chains
Lipid A + 2-OH-C14:0Base Mass + 242.4Varies

Table 1: Example Masses of Different Lipid A Species. Note: Actual masses may vary depending on the specific fatty acid composition and other modifications.

Protocol: TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

To assess the biological activity of the modified lipid A, a TLR4 reporter cell line assay is highly effective. [22]HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, and they contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. [23][24] Materials:

  • HEK-Blue™ hTLR4 cells

  • HEK-Blue™ Detection medium

  • Purified lipid A samples

  • Positive control (e.g., E. coli LPS)

  • Negative control (vehicle)

  • 96-well plate

Procedure:

  • Cell Seeding: a. Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. b. Seed the cells into a 96-well plate at the recommended density.

  • Stimulation: a. Prepare serial dilutions of your purified lipid A samples and controls. b. Add the lipid A samples and controls to the appropriate wells. c. Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: a. After incubation, collect a small aliquot of the cell culture supernatant. b. Add the supernatant to the HEK-Blue™ Detection medium in a new 96-well plate. c. Incubate at 37°C and monitor the color change (purple/blue). d. Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: a. The level of SEAP activity is proportional to the activation of TLR4 and the NF-κB pathway. b. Compare the activity of your modified lipid A samples to the positive and negative controls to determine their immunostimulatory potential.

Therapeutic and Drug Development Implications

A thorough understanding of the role of 2-hydroxytetradecanoic acid and other lipid A modifications has significant implications for drug development.

  • Novel Antimicrobials: The enzymes involved in lipid A modification, such as LpxO, represent potential targets for the development of new antibiotics. Inhibiting these enzymes could render pathogenic bacteria more susceptible to host immune clearance and conventional antibiotics.

  • Vaccine Adjuvants and Immunomodulators: Lipid A variants with reduced endotoxicity, such as monophosphoryl lipid A (MPL), are already used as vaccine adjuvants. [7]Synthetic lipid A molecules incorporating 2-hydroxytetradecanoic acid or other modifications could be designed to fine-tune the immune response, leading to the development of safer and more effective vaccines and immunomodulatory therapies.

  • Sepsis Therapeutics: By understanding how bacteria dampen the immune response through lipid A modifications, it may be possible to develop therapeutics that counteract these effects in the context of sepsis, a life-threatening condition caused by an overwhelming inflammatory response to infection.

Conclusion

The hydroxylation of lipid A to include 2-hydroxytetradecanoic acid is a sophisticated bacterial strategy to modulate the host immune response. This modification, catalyzed by the LpxO enzyme, can lead to a dampened TLR4-mediated inflammatory cascade, increased resistance to antimicrobial peptides, and enhanced bacterial virulence. The detailed experimental methodologies outlined in this guide provide a framework for researchers to investigate this and other lipid A modifications, paving the way for a deeper understanding of host-pathogen interactions and the development of novel therapeutic interventions.

References

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Sources

An In-depth Technical Guide to the Structural and Functional Divergence of 2-hydroxymyristic Acid and 3-hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structural isomers, 2-hydroxymyristic acid and 3-hydroxymyristic acid. Beyond a simple comparison of their chemical structures, we delve into the profound impact of the hydroxyl group's position on their respective biological functions, their roles in critical signaling pathways, and the analytical methodologies required for their precise differentiation. This document is intended to serve as a valuable resource for researchers in the fields of lipidomics, drug discovery, and diagnostics.

Introduction: The Subtle Distinction with Profound Implications

2-hydroxymyristic acid and 3-hydroxymyristic acid are both 14-carbon saturated fatty acids that feature a single hydroxyl group. This seemingly minor difference in the location of this functional group—at the alpha (C2) versus the beta (C3) position—dictates their vastly different roles in biological systems. 2-hydroxymyristic acid is an important constituent of sphingolipids in eukaryotes, influencing membrane structure and cell signaling.[1][2][3] In stark contrast, 3-hydroxymyristic acid is a hallmark of Gram-negative bacteria, forming a critical component of the lipid A moiety of lipopolysaccharide (LPS), a potent activator of the innate immune system.

This guide will explore the structural nuances of these two molecules, their distinct biosynthetic pathways, their divergent biological significance, and the detailed analytical strategies required to distinguish between them.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between these two molecules lies in the placement of the hydroxyl group along the tetradecanoic acid backbone.

Property2-Hydroxymyristic Acid3-Hydroxymyristic Acid
Systematic Name 2-Hydroxytetradecanoic acid3-Hydroxytetradecanoic acid
Chemical Formula C14H28O3C14H28O3
Molecular Weight 244.37 g/mol [4]244.37 g/mol
Hydroxyl Group Position C2 (alpha-position)C3 (beta-position)

This positional isomerism has a significant impact on the molecule's polarity and its interactions with other molecules, which in turn dictates its biological function. The proximity of the hydroxyl group to the carboxylic acid in 2-hydroxymyristic acid influences its hydrogen bonding capacity and its incorporation into complex lipids like ceramides.[5]

G cluster_2OH 2-Hydroxymyristic Acid cluster_3OH 3-Hydroxymyristic Acid 2OH_structure 3OH_structure

Figure 1: Chemical structures of 2-hydroxymyristic acid and 3-hydroxymyristic acid.

Biological Significance and Signaling Pathways

The distinct locations of the hydroxyl group lead to the integration of these fatty acids into different metabolic pathways and cellular structures, resulting in disparate biological activities.

2-Hydroxymyristic Acid: A Key Player in Sphingolipid Metabolism and Membrane Dynamics

2-hydroxymyristic acid is primarily found in mammals as a component of sphingolipids, particularly in the nervous system, skin, and kidneys.[1][2] Its biosynthesis involves the hydroxylation of a fatty acid, which is then incorporated into ceramide and subsequently more complex sphingolipids.[1][3]

The presence of the 2-hydroxyl group in sphingolipids significantly impacts the properties of cell membranes. It can alter membrane fluidity, lipid packing, and the formation of lipid rafts, which are microdomains rich in cholesterol and sphingolipids that play a crucial role in cell signaling.[6][7] The hydroxyl group can participate in hydrogen bonding with adjacent lipids, influencing membrane stability and the localization of membrane-associated proteins.[5]

Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H Hydroxylation 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Ceramide Synthase Ceramide Synthase 2-Hydroxy Fatty Acid->Ceramide Synthase Acyl-CoA Activation 2-Hydroxy-Ceramide 2-Hydroxy-Ceramide Ceramide Synthase->2-Hydroxy-Ceramide Sphingomyelin\nSynthase Sphingomyelin Synthase 2-Hydroxy-Ceramide->Sphingomyelin\nSynthase Head Group Addition 2-Hydroxylated\nSphingomyelin 2-Hydroxylated Sphingomyelin Sphingomyelin\nSynthase->2-Hydroxylated\nSphingomyelin Cell Membrane Cell Membrane 2-Hydroxylated\nSphingomyelin->Cell Membrane Incorporation Modulation of\nMembrane Properties\n(Fluidity, Rafts) Modulation of Membrane Properties (Fluidity, Rafts) Cell Membrane->Modulation of\nMembrane Properties\n(Fluidity, Rafts)

Figure 2: Biosynthetic pathway of 2-hydroxylated sphingolipids.

3-Hydroxymyristic Acid: A Bacterial Signature and Immune System Activator

3-hydroxymyristic acid is a characteristic component of the lipid A portion of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. Its biosynthesis is a key part of the bacterial lipid A pathway.

LPS, and specifically its lipid A moiety containing 3-hydroxymyristic acid, is a potent pathogen-associated molecular pattern (PAMP). It is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of immune cells such as macrophages and dendritic cells. The binding of lipid A to the TLR4/MD-2 complex triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, chemokines, and other mediators of the innate immune response. This response is crucial for clearing bacterial infections but can also lead to sepsis if dysregulated.

cluster_lps LPS (Lipid A) 3HMA 3-Hydroxymyristic Acid TLR4/MD-2 Complex TLR4/MD-2 Complex 3HMA->TLR4/MD-2 Complex Binding MyD88 MyD88 TLR4/MD-2 Complex->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Phosphorylation Cascade TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB Activation NF-kB Activation IKK Complex->NF-kB Activation Phosphorylation of IκB Nucleus Nucleus NF-kB Activation->Nucleus Translocation Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, etc.) Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, etc.)

Figure 3: Simplified TLR4 signaling pathway initiated by 3-hydroxymyristic acid-containing Lipid A.

Analytical Methodologies for Isomer Differentiation

The structural similarity of 2- and 3-hydroxymyristic acid presents a significant analytical challenge. However, their distinct physicochemical properties can be exploited for their separation and identification using chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For hydroxy fatty acids, derivatization is essential to increase their volatility and improve their chromatographic behavior.[8]

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.[9]

  • Saponification: To analyze total fatty acid content (both free and esterified), perform saponification by heating the lipid extract with a methanolic potassium hydroxide solution.[8][10]

  • Methylation: Convert the fatty acids to their fatty acid methyl esters (FAMEs) by heating with a reagent such as boron trifluoride in methanol (BF3/methanol).[9][11]

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.[8][11] This step is crucial as the mass spectral fragmentation of the TMS ether is highly informative for determining the position of the original hydroxyl group.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: A mid-polarity capillary column such as a DB-23 ((50%-cyanopropyl)-methylpolysiloxane) or a non-polar column like an HP-5MS is suitable for separating the derivatized isomers.[8][11]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/minute.

    • Ramp 2: Increase to 290°C at 15°C/minute, hold for 6 minutes.[8]

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode to identify fragmentation patterns, and Selected Ion Monitoring (SIM) for targeted quantification.

The key to differentiating the 2- and 3-hydroxy isomers lies in their distinct fragmentation patterns upon electron ionization. The position of the TMS ether group directs the fragmentation of the molecule.

  • 2-Hydroxymyristic Acid (as TMS-FAME): The fragmentation is characterized by a prominent ion resulting from cleavage between C2 and C3.

  • 3-Hydroxymyristic Acid (as TMS-FAME): The fragmentation pattern is dominated by a characteristic ion at m/z 233, which arises from cleavage between C3 and C4.[8]

cluster_gcms GC-MS Workflow for Hydroxymyristic Acid Isomer Analysis cluster_ms Mass Spectral Fragmentation Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Methylation (FAMEs) Methylation (FAMEs) Saponification->Methylation (FAMEs) Silylation (TMS ethers) Silylation (TMS ethers) Methylation (FAMEs)->Silylation (TMS ethers) GC Separation GC Separation Silylation (TMS ethers)->GC Separation MS Detection MS Detection GC Separation->MS Detection 2-OH 2-Hydroxymyristate Derivative (TMS-FAME) Characteristic fragmentation between C2-C3 3-OH 3-Hydroxymyristate Derivative (TMS-FAME) Characteristic fragment at m/z 233 (cleavage at C3-C4)

Figure 4: Workflow for GC-MS analysis and key for mass spectral differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative and often more sensitive approach for the analysis of hydroxy fatty acids, particularly for complex biological matrices. Derivatization may not always be necessary, but it can enhance ionization efficiency and chromatographic separation.

1. Sample Preparation:

  • Lipid Extraction: As with GC-MS, begin with a robust lipid extraction.

  • (Optional) Derivatization: While not always required, derivatization of the carboxylic acid group can improve sensitivity in positive ion mode.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UPLC or HPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (for positive ion mode) or a base like ammonium hydroxide (for negative ion mode).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, where specific precursor-to-product ion transitions are monitored.

Conclusion: From Structural Isomerism to Targeted Therapeutic and Diagnostic Strategies

The distinct biological roles of 2-hydroxymyristic acid and 3-hydroxymyristic acid, dictated by the subtle difference in the position of a single hydroxyl group, underscore the remarkable specificity of biological systems. 2-hydroxymyristic acid's involvement in maintaining the integrity and functionality of mammalian cell membranes contrasts sharply with the role of 3-hydroxymyristic acid as a key trigger of the innate immune response to Gram-negative bacteria.

A thorough understanding of their structural and functional differences, coupled with robust analytical methods for their differentiation, is paramount for advancing research in several key areas:

  • Drug Development: The enzymes involved in the biosynthesis and metabolism of these fatty acids represent potential targets for novel therapeutics. For instance, inhibitors of bacterial enzymes that synthesize 3-hydroxymyristic acid could be developed as new antibiotics.

  • Diagnostics: The detection of 3-hydroxymyristic acid can serve as a sensitive biomarker for the presence of Gram-negative bacterial infections.

  • Lipidomics Research: The ability to accurately quantify these isomers in complex biological samples is essential for elucidating their precise roles in health and disease.

This guide has provided a comprehensive overview of the current knowledge on 2- and 3-hydroxymyristic acid, from their fundamental chemical properties to their complex biological functions and the analytical techniques required for their study. It is our hope that this resource will be of significant value to the scientific community and will stimulate further research into these fascinating and important molecules.

References

  • Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405–414. [Link]

  • Valerio, D. G., & Harwood, J. L. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1365–1376. [Link]

  • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]

  • Guzzi, R., et al. (2014). The effect of hydroxylated fatty acid-containing phospholipids in the remodeling of lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1509–1517. [Link]

  • D'Angelo, G., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 22(20), 11145. [Link]

  • Miro, A., et al. (2009). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Analytical Biochemistry, 395(2), 147–154. [Link]

  • Gialitaki, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. [Link]

  • D'Angelo, G., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. MDPI. [Link]

  • Aini, N. M., Yusoff, M. M., & Azhari, H. N. (2009). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids : A Review. Proceedings of National Conference on Postgraduate Research (NCON-PGR) 2009. [Link]

  • Minkler, P. E., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]

  • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. ResearchGate. [Link]

  • Aini, N. M., Yusoff, M. M., & Azhari, H. N. (2009). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids : A Review. UMPSA Institutional Repository. [Link]

  • Guzzi, R., et al. (2014). The effect of hydroxylated fatty acid-containing phospholipids in the remodeling of lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1509–1517. [Link]

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2021). Bentham Science. [Link]

  • Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. (2021). ACS Omega. [Link]

  • Eckhardt, M., et al. (2008). Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. Journal of Neuroscience, 28(39), 9609–9621. [Link]

  • Barceló-Coblijn, G., et al. (2014). The effect of natural and synthetic fatty acids on membrane structure, microdomain organization, cellular functions and human health. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1518–1527. [Link]

  • Martinez, J., & Campos, M. L. (2021). The Various Roles of Fatty Acids. IntechOpen. [Link]

  • FooDB. (2011). Showing Compound 2-Hydroxymyristic acid (FDB022931). [Link]

  • Badger, J., et al. (2011). The structure of LpxD from Pseudomonas aeruginosa at 1.3 Å resolution. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 6), 666–670. [Link]

  • Christie, W. W. (n.d.). Gas Chromatography and Lipids. The AOCS Lipid Library. [Link]

  • Christie, W. W. (2020). CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. [Link]

  • Li, M., & Zhou, Z. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science, 43(1), 226–237. [Link]

  • Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8710. [Link]

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  • Miller, D., et al. (2015). Recognition of lipid A variants by the TLR4-MD-2 receptor complex. Frontiers in Immunology, 6, 595. [Link]

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Precision Targeting of Alpha-Hydroxy Fatty Acids in Salmonella typhimurium Virulence

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Pathogenesis Research

Executive Summary

This technical guide delineates the critical role of alpha-hydroxy fatty acids (α-HFAs) —specifically S-2-hydroxymyristate —in the virulence profile of Salmonella enterica serovar Typhimurium. Unlike constitutive membrane lipids, the incorporation of α-HFAs into Lipid A is a regulated, stress-induced modification driven by the enzyme LpxO .

For researchers and drug developers, this modification represents a high-value target. It governs the bacterium's ability to resist cationic antimicrobial peptides (CAMPs), survive within macrophage phagosomes, and modulate host immune recognition (TLR4 evasion). This guide provides the biochemical grounding, experimental protocols, and mechanistic insights necessary to study and target this pathway.

Biochemical Basis: The LpxO Pathway

The primary α-HFA in S. typhimurium is 2-hydroxymyristate (2-OH-C14:0).[1] This moiety is not synthesized as a free fatty acid but is generated via the direct hydroxylation of the 3'-secondary myristoyl chain of Lipid A.

2.1 Enzymology

The reaction is catalyzed by LpxO , an inner membrane Fe²⁺/α-ketoglutarate-dependent dioxygenase .[1][2][3]

  • Substrate: Kdo2-Lipid A (specifically the secondary myristate chain at the 3' position).[2]

  • Co-substrates: Molecular Oxygen (O₂), α-ketoglutarate (α-KG).

  • By-products: Succinate, CO₂.

  • Regulation: The lpxO gene is upregulated by the PhoP/PhoQ two-component system (sensing low Mg²⁺/acidic pH) and is strictly dependent on oxygen availability (regulated by Fnr/ArcA).

2.2 Structural Impact on the Outer Membrane

The addition of the hydroxyl group at the alpha position (C2) of the fatty acyl chain facilitates inter-chain hydrogen bonding between adjacent Lipid A molecules.

  • Effect: Increases the rigidity and impermeability of the Outer Membrane (OM).

  • Outcome: Prevents the penetration of hydrophobic antibiotics and cationic peptides.

2.3 Pathway Visualization

LpxO_Pathway PhoPQ PhoP/PhoQ System (Senses Low Mg2+, pH) LpxO_Gene lpxO Gene (Transcription) PhoPQ->LpxO_Gene Upregulates Env_Signal Phagosomal Environment Env_Signal->PhoPQ Activates LpxO_Enzyme LpxO Enzyme (Fe2+/a-KG Dioxygenase) LpxO_Gene->LpxO_Enzyme Translation LipidA_Mod Modified Lipid A (S-2-Hydroxymyristate) LpxO_Enzyme->LipidA_Mod Hydroxylation LipidA_Wt Wild-Type Lipid A (Myristoylated) LipidA_Wt->LpxO_Enzyme Substrate Oxygen O2 + a-Ketoglutarate Oxygen->LpxO_Enzyme Co-factors Membrane Outer Membrane Stabilization (H-Bonding Network) LipidA_Mod->Membrane Incorporation

Caption: The PhoP/Q-regulated biosynthesis of 2-hydroxymyristate Lipid A via LpxO.[1][4][5]

Mechanisms of Virulence

The presence of α-HFAs in Lipid A is not merely structural; it is a functional adaptation for pathogenicity.

Virulence FactorMechanism of ActionPhysiological Outcome
CAMP Resistance The 2-OH group increases lateral interactions between LPS molecules, reducing the ability of Cationic Antimicrobial Peptides (e.g., Polymyxin B, Colistin) to disrupt the membrane.Enhanced survival in the host gut and macrophage phagosome.
Immune Evasion Modified Lipid A alters the agonist potency for the TLR4/MD-2 complex.Reduced induction of inflammatory cytokines (IL-1β, TNF-α), delaying immune clearance.
Intracellular Survival lpxO mutants show significant attenuation in macrophage survival assays.[6]Persistence within the harsh oxidative and acidic environment of the Salmonella-Containing Vacuole (SCV).
Experimental Framework

To validate the role of α-HFAs in a specific strain or to test LpxO inhibitors, the following protocols are the industry standard. These protocols prioritize Mass Spectrometry (MS) as the definitive detection method, as antibody-based detection for specific fatty acid modifications is unreliable.

4.1 Protocol: Isolation of Lipid A for Analysis

Why this method? Standard lipid extraction (Folch/Bligh-Dyer) extracts phospholipids but often leaves Lipid A attached to the LPS core. Mild acid hydrolysis is required to cleave the Kdo-Lipid A bond, releasing free Lipid A for analysis.[2]

Reagents:

  • Elution Solvent: Chloroform:Methanol (2:1 v/v).

  • Hydrolysis Buffer: 10 mM Sodium Acetate (pH 4.5), 1% SDS.

Step-by-Step Workflow:

  • Harvest: Pellet 10 mL of S. typhimurium culture (OD₆₀₀ ~ 1.0) grown under inducing conditions (low Mg²⁺ N-minimal medium).

  • Lysis: Resuspend pellet in 200 µL Isobutyric acid:1M Ammonium Hydroxide (5:3 v/v).

  • Hydrolysis: Heat at 100°C for 1 hour. Note: This cleaves the Lipid A from the polysaccharide chain.

  • Cool & Centrifuge: Cool on ice, centrifuge at 2,000 x g for 15 min. Collect supernatant.

  • Wash: Add equal volume of water, lyophilize the supernatant.

  • Extraction: Wash the dried pellet twice with Methanol to remove SDS. Extract Lipid A into 100 µL Chloroform:Methanol:Water (3:1.5:0.25).

4.2 Protocol: MALDI-TOF MS Detection

Self-Validating Check: The presence of LpxO activity is confirmed by a mass shift of +16 Da (atomic mass of oxygen) on the Lipid A peak.

  • Matrix Preparation: Dissolve 10 mg 2,5-dihydroxybenzoic acid (DHB) in 1 mL Chloroform:Methanol (1:1).

  • Spotting: Mix 1 µL Lipid A extract with 1 µL Matrix. Spot onto MALDI target plate.

  • Acquisition: Operate in Negative Ion Mode .

  • Analysis:

    • Wild Type (Hexa-acylated): Look for peak at m/z ~1797.

    • LpxO+ (Hydroxylated): Look for peak at m/z ~1813 (+16 Da shift).

4.3 Protocol: Polymyxin B Sensitivity Assay (Functional Validation)

Why this method? It links the biochemical modification to a phenotypic virulence trait.

  • Inoculum: Dilute overnight cultures of S. typhimurium (WT and ΔlpxO) to 10⁵ CFU/mL in PBS.

  • Challenge: Add Polymyxin B (0, 1, 2.5, 5, 10 µg/mL).

  • Incubation: Incubate at 37°C for 1 hour.

  • Plating: Plate serial dilutions on LB agar.

  • Calculation: Calculate % survival relative to the 0 µg/mL control.

    • Expectation: WT survival > 50% at 2.5 µg/mL; ΔlpxO survival < 10%.

Therapeutic Implications & Drug Targeting

LpxO represents a "disarming" target. Unlike bactericidal targets (e.g., cell wall synthesis), inhibiting LpxO renders the bacteria susceptible to the host immune system and existing antibiotics (colistin) without imposing strong selective pressure for resistance in commensal flora (which often lack LpxO).

Drug Development Strategy:
  • Screening Assay: Recombinant LpxO + α-Ketoglutarate + O₂ + Lipid A substrate. Measure O₂ consumption or Succinate production.

  • Lead Compounds: Small molecule analogs of α-ketoglutarate (competitive inhibitors).

  • Synergy: Combine LpxO inhibitors with Colistin to restore efficacy against resistant strains.

Mechanism of Action Visualization

Virulence_Mechanism cluster_WT Wild Type (LpxO Active) cluster_Mutant ΔlpxO / Inhibited LipidA_OH 2-OH-Lipid A H_Bonds Increased H-Bonding LipidA_OH->H_Bonds Barrier Stable Outer Membrane H_Bonds->Barrier Resistance CAMP Repulsion (Virulence) Barrier->Resistance LipidA_NoOH Unmodified Lipid A Fluidity Membrane Fluidity LipidA_NoOH->Fluidity CAMP_Entry CAMP Penetration Fluidity->CAMP_Entry Death Bacterial Clearance CAMP_Entry->Death

Caption: Mechanistic comparison of LpxO-mediated virulence vs. therapeutic inhibition.

References
  • Gibbons, H. S., et al. (2000). "Oxygen requirement for the biosynthesis of the S-2-hydroxymyristate moiety in Salmonella typhimurium lipid A. Function of LpxO, A new Fe2+/alpha-ketoglutarate-dependent dioxygenase homologue."[2] Journal of Biological Chemistry. Link

  • Guo, L., et al. (1998). "Regulation of lipid A modifications by Salmonella typhimurium virulence genes phoP-phoQ." Science. Link

  • Moreira, C. G., et al. (2013). "The hydroxylation of lipid A contributes to the virulence of Salmonella Typhimurium."[1][5] Infection and Immunity. Link

  • Raetz, C. R., et al. (2007). "Lipid A modifications: systems of evolution." Annual Review of Biochemistry. Link

  • Mills, G., et al. (2017). "Lipid A modifications in the pathogenesis of Salmonella."[1] Microbiology Spectrum. Link

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role of 2-hydroxylated fatty acids in membrane fluidity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of 2-Hydroxylated Fatty Acids in Membrane Fluidity

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxylated fatty acids (2-hFAs), particularly as components of sphingolipids, are critical modulators of biological membrane structure and function. Their unique chemical properties, conferred by a hydroxyl group at the C-2 position of the acyl chain, enable them to participate in extensive intermolecular hydrogen bonding networks. This guide provides a comprehensive technical overview of the multifaceted role of 2-hFAs in regulating membrane fluidity. We will explore the biosynthesis of these specialized lipids, their biophysical impact on membrane organization—including the stabilization of ordered domains and the fluidization of others—and the advanced methodologies employed to investigate these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of membrane biology, lipidomics, and drug development, offering both foundational knowledge and practical insights into the study of 2-hFA-containing membranes.

Introduction: The Structural Uniqueness of 2-Hydroxylated Fatty Acids

Standard fatty acids are fundamental components of cellular membranes, primarily influencing membrane fluidity through their chain length and degree of saturation. 2-Hydroxylated fatty acids, however, introduce an additional layer of complexity and control. The presence of a hydroxyl group at the alpha-carbon of the acyl chain dramatically alters the lipid's polarity and its capacity for intermolecular interactions.

These specialized fatty acids are not typically found as free fatty acids in high concentrations but are integral components of sphingolipids, such as ceramides, glucosylceramides, and galactosylceramides. They are particularly abundant in specific tissues, including the myelin sheath of the nervous system, the epidermis, and the kidney, highlighting their specialized functions in these biological contexts.

Biosynthesis of 2-Hydroxylated Fatty Acids

The synthesis of 2-hFAs is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) . This enzyme, located in the endoplasmic reticulum, introduces a hydroxyl group onto the C-2 position of a fatty acid, which is then incorporated into ceramide by ceramide synthases. The human FA2H gene is crucial for the formation of 2-hydroxylated sphingolipids, and mutations in this gene are associated with severe neurological disorders, such as leukodystrophy and hereditary spastic paraplegia, underscoring the importance of these lipids in maintaining the integrity of the myelin sheath.

Fatty Acid Fatty Acid FA2H Enzyme FA2H Enzyme Fatty Acid->FA2H Enzyme Substrate 2-Hydroxylated Fatty Acid 2-Hydroxylated Fatty Acid FA2H Enzyme->2-Hydroxylated Fatty Acid Product Ceramide Synthase Ceramide Synthase 2-Hydroxylated Fatty Acid->Ceramide Synthase Sphingolipid (e.g., Ceramide) Sphingolipid (e.g., Ceramide) Ceramide Synthase->Sphingolipid (e.g., Ceramide)

Caption: Biosynthetic pathway of 2-hydroxylated fatty acids and their incorporation into sphingolipids.

The Dichotomous Role of 2-hFAs in Membrane Fluidity

The impact of 2-hFAs on membrane fluidity is not straightforward and appears to be context-dependent, leading to what can be described as a dichotomous role. This duality arises from the ability of the 2-hydroxyl group to engage in intermolecular hydrogen bonding.

Stabilization of Ordered Membrane Domains

Within sphingolipid-rich environments, such as lipid rafts, the 2-hydroxyl group can form strong lateral hydrogen bonds with neighboring lipids, including other sphingolipids and cholesterol. This extensive hydrogen-bonding network significantly enhances the packing and stability of these microdomains. The result is a decrease in the rotational and lateral mobility of lipids within these domains, leading to an increase in local membrane order and a decrease in fluidity. This stabilizing effect is crucial for the proper function of lipid rafts in signal transduction and protein trafficking.

Caption: Intermolecular hydrogen bonding of 2-hFAs promotes tighter lipid packing.

Increased Fluidity in Bulk and Disordered Membranes

In contrast to their ordering effect in specific microdomains, free 2-hydroxylated fatty acids, such as 2-hydroxyoleic acid (2OHOA), have been shown to increase the fluidity of bulk membranes. When not constrained within a highly organized sphingolipid environment, the polar hydroxyl group can disrupt the tight packing of phospholipid acyl chains. This disruption introduces more space between the lipid tails, increasing their mobility and consequently enhancing overall membrane fluidity. Studies have shown that 2OHOA can increase the thickness of the water layer between bilayers, which is indicative of increased fluidity. Furthermore, 2OHOA has been observed to phase separate from cholesterol-rich domains, leading to the formation of more fluid, liquid-disordered domains.

Methodologies for Assessing Membrane Fluidity

Several biophysical techniques are employed to quantify the effects of 2-hFAs on membrane fluidity. These methods provide insights into the dynamic properties of the lipid bilayer at both the macroscopic and microscopic levels.

Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to measure the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used. A decrease in fluorescence anisotropy corresponds to an increase in the probe's rotational freedom, indicating higher membrane fluidity. Conversely, an increase in anisotropy suggests a more ordered and less fluid membrane.

Principle: The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes. The anisotropy (r) is calculated as:

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarizers, respectively, and G is a correction factor.

Laurdan Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent probe that exhibits a shift in its emission spectrum depending on the polarity of its environment, which is related to the degree of water penetration into the membrane and thus lipid packing. In more ordered, gel-phase membranes, Laurdan has a blue-shifted emission, while in more fluid, liquid-crystalline phase membranes, its emission is red-shifted. The Generalized Polarization (GP) value is calculated from the intensities at these two emission wavelengths and provides a ratiometric measure of membrane order.

GP = (I_blue - I_green) / (I_blue + I_green)

Higher GP values (closer to +1) indicate a more ordered membrane, while lower GP values (closer to -1) signify a more fluid membrane. Laurdan GP microscopy allows for the visualization of lipid domains with different fluidities within a single membrane.

Experimental Protocol: Laurdan GP Microscopy for Membrane Fluidity Analysis

This protocol provides a step-by-step guide for assessing the impact of 2-hFAs on the fluidity of model membranes (liposomes) using Laurdan GP microscopy.

Materials and Reagents
  • Lipids of interest (e.g., POPC, sphingomyelin, cholesterol)

  • 2-Hydroxylated fatty acid (e.g., 2-hydroxyoleic acid)

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorescence microscope equipped for GP imaging (with excitation around 350-400 nm and two emission channels, e.g., 440 nm and 490 nm)

Step-by-Step Methodology
  • Liposome Preparation:

    • Prepare lipid mixtures in chloroform at the desired molar ratios, with and without the 2-hFA.

    • Add Laurdan to the lipid mixture at a final concentration of 1 mol%.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer by vortexing to form multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a 100 nm polycarbonate membrane at a temperature above the lipid phase transition temperature.

  • Microscopy Sample Preparation:

    • Prepare a microscope slide with a small well.

    • Place a small aliquot of the liposome suspension in the well.

    • Cover with a coverslip.

  • Image Acquisition:

    • Turn on the fluorescence microscope and allow the lamp to warm up.

    • Focus on the liposomes using brightfield or phase-contrast microscopy.

    • Switch to fluorescence imaging with the appropriate filter set for Laurdan (excitation ~365 nm).

    • Acquire two simultaneous images in the blue (~440 nm) and green (~490 nm) emission channels. Ensure that the images are perfectly aligned.

  • Image Analysis and GP Calculation:

    • Use image analysis software (e.g., ImageJ with a GP plugin) to calculate the GP image on a pixel-by-pixel basis using the formula: GP = (I_440 - I_490) / (I_440 + I_490).

    • Generate a pseudo-colored GP image where different colors represent different GP values, providing a visual map of membrane fluidity.

    • Quantify the average GP value for multiple liposomes in each experimental condition.

Methodological & Application

Application Note: Chemical Synthesis of Racemic and Enantiopure 2-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the chemical synthesis of 2-hydroxymyristic acid (2-HMA), structured for drug development professionals and synthetic chemists.


-Hydroxy Fatty Acids
Target Analyte:  2-Hydroxytetradecanoic Acid (2-Hydroxymyristic Acid)
CAS:  2507-55-3 (Racemic) | 26632-17-7 (R-isomer)

Introduction & Biological Significance

2-Hydroxymyristic acid (2-HMA) is a saturated


-hydroxy fatty acid (AHFA) of significant interest in lipidomics and pharmaceutical formulation. Unlike their 

-hydroxy counterparts (common in Lipid A/endotoxins),

-hydroxy fatty acids are key components of sphingolipids (cerebrosides) in mammalian nervous tissue and skin barrier lipids (ceramides).

In drug delivery, 2-HMA serves as a permeation enhancer and a pH-responsive surfactant. Its synthesis is critical because isolation from natural sources (e.g., wool wax or sphingomyelin hydrolysis) often yields complex mixtures difficult to purify.

This guide details two distinct synthetic pathways:

  • Method A (Racemic): A robust, cost-effective protocol using the Hell-Volhard-Zelinsky (HVZ) reaction, suitable for bulk standard preparation.

  • Method B (Enantioselective): A high-precision asymmetric synthesis using Evans chiral auxiliaries to yield (>98% ee) (

    
    )-2-hydroxymyristic acid, required for structure-activity relationship (SAR) studies.
    

Method A: Racemic Synthesis ( )-2-HMA

Core Strategy:


-Bromination followed by Nucleophilic Substitution.

The most reliable method for generating racemic


-hydroxy fatty acids is the modified Hell-Volhard-Zelinsky (HVZ) halogenation followed by hydrolysis. This method is preferred over cyanohydrin synthesis for long-chain lipids due to solubility issues with aldehyde precursors in aqueous cyanide solutions.
Reaction Scheme (Logic Flow)

HVZ_Pathway Myristic Myristic Acid (C14 Fatty Acid) AcylBromide Acyl Bromide Intermediate Myristic->AcylBromide 1. PBr3 (cat), Br2 70-80°C AlphaBromo 2-Bromo- myristic Acid AcylBromide->AlphaBromo 2. H2O (Quench) FinalProd (±)-2-Hydroxy- myristic Acid AlphaBromo->FinalProd 3. NaOH (aq), Reflux 4. HCl (Acidify)

Figure 1: The modified Hell-Volhard-Zelinsky pathway for racemic synthesis.

Detailed Protocol

Safety Note: Bromine (


) is highly corrosive and toxic. Phosphorus tribromide (

) reacts violently with water. Perform all steps in a functioning fume hood.
Step 1:

-Bromination[1][2][3]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser, a pressure-equalizing dropping funnel, and a drying tube (

    
    ).
    
  • Charging: Add Myristic acid (22.8 g, 100 mmol) and Phosphorus trichloride (

    
    ) or Red Phosphorus  (1.0 g). Note: 
    
    
    
    is often easier to handle than red phosphorus.
  • Bromination: Heat the mixture to 70°C to melt the acid. Add Bromine (

    
    ) (19.2 g, 6.2 mL, 120 mmol) dropwise over 1 hour.
    
  • Reaction: Stir at 80–85°C for 4 hours. The evolution of HBr gas indicates reaction progress.

  • Quench: Cool to room temperature. Slowly add water (50 mL) to hydrolyze the acyl bromide intermediate.

  • Isolation: Extract with diethyl ether (

    
     mL). Wash organics with sodium bisulfite (10% aq) to remove excess bromine, then water. Dry over 
    
    
    
    and concentrate to yield crude 2-bromomyristic acid .
Step 2: Hydrolysis to

-Hydroxy Acid
  • Reflux: Dissolve the crude 2-bromo acid in 10% aqueous NaOH (150 mL). Reflux for 6–8 hours. Mechanism: The

    
    -bromo stereocenter undergoes 
    
    
    
    substitution by hydroxide.
  • Acidification: Cool the solution on ice. Acidify to pH 1 with concentrated HCl. The product will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from ethyl acetate/hexane (1:3) to obtain pure (

    
    )-2-hydroxymyristic acid.
    

Expected Yield: 75–85% Characterization:

  • Appearance: White crystalline powder.

  • MP: 78–80°C.

  • 1H NMR (

    
    ): 
    
    
    
    4.25 (dd, 1H,
    
    
    -H), 1.6–1.9 (m, 2H,
    
    
    -H), 1.26 (s, 20H, bulk
    
    
    ), 0.88 (t, 3H, terminal
    
    
    ).

Method B: Enantioselective Synthesis (( )-2-HMA)

Core Strategy: Evans Auxiliary-Mediated Asymmetric Hydroxylation.

To obtain the enantiopure (


)-isomer (often the bioactive form in mammalian biology), we utilize the Evans oxazolidinone  methodology. This approach provides superior enantiomeric excess (

) compared to enzymatic resolution for this specific chain length.
Reaction Scheme (Logic Flow)

Evans_Pathway Start Myristoyl Chloride + (S)-4-Benzyl-2-oxazolidinone Imide N-Myristoyl Imide (Chiral Scaffold) Start->Imide n-BuLi, THF, -78°C Enolate Z-Enolate (NaHMDS, -78°C) Imide->Enolate Deprotonation Hydroxylated $alpha$-Hydroxy Imide (Single Diastereomer) Enolate->Hydroxylated Davis Oxaziridine (Electrophilic Oxygen) Product (R)-2-Hydroxymyristic Acid (>98% ee) Hydroxylated->Product LiOH / H2O2 (Hydrolysis)

Figure 2: Asymmetric synthesis of (R)-2-HMA using Evans auxiliary and Davis Oxaziridine.

Detailed Protocol
Step 1: Formation of the Chiral Imide
  • Reagents: Use (S)-4-benzyl-2-oxazolidinone (Evans auxiliary). Note: To get the (R)-acid, we typically use the (S)-auxiliary due to the facial selectivity of the enolate oxidation.

  • Coupling: Dissolve (S)-4-benzyl-2-oxazolidinone (10 mmol) in dry THF (30 mL) under Argon. Cool to -78°C. Add n-BuLi (10.5 mmol). Stir 30 min.

  • Acylation: Add Myristoyl chloride (11 mmol) slowly. Warm to 0°C and stir for 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Purify by flash chromatography (Hex/EtOAc) to yield the N-myristoyloxazolidinone.
    
Step 2: Asymmetric Hydroxylation (The Critical Step)

This step uses Davis Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) as an electrophilic oxygen source.

  • Enolization: Dissolve the imide (5 mmol) in dry THF (20 mL) under Argon. Cool to -78°C. Add NaHMDS (sodium hexamethyldisilazide, 1.1 eq, 1.0 M in THF) dropwise. Stir for 45 mins to ensure complete formation of the Z-enolate.

  • Oxidation: Dissolve Davis Oxaziridine (1.5 eq) in dry THF (10 mL) and add it via cannula to the cold enolate solution.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C. The bulky auxiliary blocks one face of the enolate, forcing oxygen attack from the opposite side.

  • Quench: Add Camphorsulfonic acid (CSA) or solid

    
     to quench.
    
  • Purification: Flash chromatography is essential here to separate the hydroxylated imide from the reduced sulfonimine byproduct.

Step 3: Hydrolytic Cleavage
  • Hydrolysis: Dissolve the purified

    
    -hydroxy imide in THF/Water (3:1) at 0°C.
    
  • Reagents: Add

    
      (30%, 4 eq) followed by LiOH  (2 eq). Stir at 0°C for 1 hour. Role of Peroxide: It forms the hydroperoxide anion, which is more nucleophilic than hydroxide towards the imide carbonyl but less basic, preventing racemization of the sensitive 
    
    
    
    -hydroxy center.
  • Recovery: Quench with sodium sulfite (to destroy peroxide). Acidify to pH 2. Extract the free acid with EtOAc.

  • Auxiliary Recovery: The chiral auxiliary can be recovered from the organic layer during purification for reuse.[4]

Expected Yield: 60–70% (over 3 steps) Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

Analytical Comparison & Data Summary

To validate the synthesis, compare the physicochemical properties of the products.

PropertyRacemic (

)-2-HMA
Enantiopure (

)-2-HMA
Physical State White PowderWhite Crystalline Solid
Melting Point 78–80°C84–86°C
Optical Rotation



to

(c=1,

)
Solubility DMSO, Ethanol,

DMSO, Ethanol,

pKa (Calc) ~3.8~3.8
Chiral HPLC Two peaks (1:1 ratio)Single peak

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (95:5) with 0.1% TFA.

  • Detection: UV at 210 nm (carboxyl absorption).

  • Derivatization (Optional): If UV signal is weak, derivatize with phenacyl bromide to enhance detection limits.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity (Method B): The enolization step (NaHMDS) is strictly moisture-sensitive. Any water present will protonate the base, leading to incomplete enolization and lower yields. Use freshly distilled THF.

  • Temperature Control (Method B): The hydroxylation must be maintained at -78°C. Warming too fast allows the enolate to equilibrate or react non-selectively, eroding the ee.

  • Bromination Completion (Method A): Ensure the reaction mixture turns distinctively red/brown and HBr evolution ceases before quenching. Incomplete bromination results in difficult-to-separate mixtures of myristic acid and 2-hydroxymyristic acid.

References

  • Hell-Volhard-Zelinsky Reaction Mechanism & Protocol

    • Source: Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction."[1][2][3][5]

    • URL:[Link]

  • Evans Auxiliary Asymmetric Synthesis (General)

    • Source: Evans, D. A., et al. "Asymmetric Synthesis."[6][7] University of York / J. Am. Chem. Soc.

    • URL:[Link]

  • Asymmetric Hydroxylation using Davis Oxaziridine

    • Title: "Asymmetric Synthesis of -Hydroxy Acids via Electrophilic Hydroxyl
    • Source: Davis, F. A., et al. Journal of Organic Chemistry.
    • Context: Defines the use of N-sulfonyloxaziridines with Evans enol
    • URL:[Link]

  • Properties of 2-Hydroxymyristic Acid

    • Source: FooDB D
    • URL:[Link]

  • Biocatalytic Alternatives (Contextual)

    • Title: "Enantioselective cascade biocatalysis for deracemiz
    • Source:Microbial Cell Factories (PMC).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxymyristic Acid Analysis in Negative Ion LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-hydroxymyristic acid using negative ion liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is negative ion mode typically recommended for analyzing 2-hydroxymyristic acid?

Negative ion mode is fundamentally more appropriate for the analysis of fatty acids like 2-hydroxymyristic acid due to their chemical structure. The carboxylic acid group on the molecule is readily deprotonated to form a [M-H]⁻ ion, which is the basis for detection in negative ion mode electrospray ionization (ESI). In contrast, positive ion mode often leads to the loss of a water molecule from the hydroxyl group, which can reduce sensitivity and complicate data interpretation.

Q2: I'm observing poor sensitivity for 2-hydroxymyristic acid in negative ion mode. What are the common causes?

Several factors can contribute to poor sensitivity. One of the most common issues is the mobile phase composition. If you are using an acidic mobile phase, which is often optimal for reversed-phase chromatography of fatty acids, it can suppress the ionization of the carboxylic acid group, leading to a significant decrease in signal intensity.[1] Other potential causes include suboptimal ion source parameters, matrix effects from the sample, and the inherent challenges of detecting fatty acids without derivatization.

Q3: Should I consider derivatization for 2-hydroxymyristic acid analysis?

While direct analysis in negative ion mode is possible, derivatization is a powerful strategy to significantly enhance sensitivity. Chemical derivatization can introduce a permanently charged group or a more readily ionizable moiety, allowing for analysis in positive ion mode. This often leads to a substantial increase in signal intensity, sometimes by orders of magnitude, compared to negative ion mode analysis of the underivatized acid.[2][3] For hydroxylated fatty acids specifically, derivatization can also help to distinguish between isomers.[4]

Q4: What are the best mobile phase additives for negative ion mode analysis of 2-hydroxymyristic acid?

To enhance deprotonation and improve signal in negative ion mode, it is advisable to use a basic mobile phase or additives that promote the formation of [M-H]⁻ ions. Volatile buffers like ammonium acetate or ammonium formate are commonly used in LC-MS.[5] For acidic compounds, a basic additive such as ammonium hydroxide can be beneficial, as it will not suppress ionization.[6] It is crucial to avoid non-volatile buffers like phosphates, which can contaminate the mass spectrometer.[6]

Troubleshooting Guide

Issue 1: Low Signal Intensity and Poor Peak Shape

Possible Cause 1: Inappropriate Mobile Phase pH

  • Explanation: An acidic mobile phase (e.g., containing formic or acetic acid) will suppress the deprotonation of the carboxylic acid group on 2-hydroxymyristic acid, leading to poor ionization efficiency in negative ion mode.[1][6]

  • Solution:

    • Switch to a neutral or basic mobile phase: Prepare your aqueous mobile phase with a volatile additive that raises the pH. A common starting point is 10 mM ammonium acetate or ammonium bicarbonate, which will result in a pH around 7.

    • Use a basic additive: For enhanced deprotonation, consider adding a small amount of a volatile base like ammonium hydroxide to your mobile phase.[7]

    • Optimize additive concentration: Start with a low concentration (e.g., 5-10 mM) and adjust as needed. Overly high concentrations of additives can sometimes lead to ion suppression.[8]

Possible Cause 2: Suboptimal Ion Source Parameters

  • Explanation: The settings of your electrospray ionization (ESI) source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, have a significant impact on ionization and desolvation efficiency.[9] These parameters need to be optimized for your specific analyte and mobile phase conditions.

  • Solution:

    • Systematic Optimization: Perform a systematic optimization of key ion source parameters. Infuse a standard solution of 2-hydroxymyristic acid and adjust one parameter at a time while monitoring the signal intensity.

    • Parameter Interdependence: Be aware that these parameters can be interdependent. For example, the optimal drying gas temperature may change with the mobile phase flow rate.[10]

    • Consult Instrument Manuals: Refer to your specific mass spectrometer's operating manual for guidance on typical starting parameters for similar analytes.

Table 1: General Ion Source Parameter Optimization Ranges

ParameterTypical Starting ValueOptimization Goal
Capillary Voltage -3.0 to -4.5 kVMaximize signal without causing electrical discharge
Nebulizer Gas Pressure 30-60 psigAchieve a stable spray and efficient nebulization
Drying Gas Flow 5-15 L/minEfficiently desolvate droplets without analyte degradation
Drying Gas Temperature 250-350 °CPromote solvent evaporation without thermal decomposition

Note: Optimal values are instrument and method-dependent.

Issue 2: High Background Noise and Interferences

Possible Cause 1: Matrix Effects

  • Explanation: Co-eluting compounds from your sample matrix can compete with 2-hydroxymyristic acid for ionization, a phenomenon known as ion suppression.[5] This is a common challenge in the analysis of biological samples.

  • Solution:

    • Improve Sample Preparation: Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be very effective.[11]

    • Optimize Chromatography: Adjust your chromatographic gradient to better separate 2-hydroxymyristic acid from interfering compounds.

    • Use an Internal Standard: A stable isotope-labeled internal standard of 2-hydroxymyristic acid is the best way to compensate for matrix effects and improve quantitative accuracy.

Possible Cause 2: Contaminated Solvents or Additives

  • Explanation: Impurities in your mobile phase solvents or additives can contribute to high background noise and the formation of adducts, which can reduce the signal of your target analyte.

  • Solution:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

    • Verify Additive Purity: Ensure that your mobile phase additives are of high purity and suitable for mass spectrometry.

    • Blank Injections: Regularly run blank injections (mobile phase only) to assess the cleanliness of your system and identify potential sources of contamination.

Advanced Strategy: Derivatization for Enhanced Sensitivity

For applications requiring the highest sensitivity, derivatization of 2-hydroxymyristic acid to enable analysis in positive ion mode is a highly effective strategy. This approach can lead to a significant improvement in signal-to-noise ratio.[2]

Workflow for Derivatization and Positive Ion Mode Analysis

The following is a generalized workflow. Specific reagents and conditions may need to be optimized for your application.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis start 2-Hydroxymyristic Acid in Sample extract Liquid-Liquid or Solid-Phase Extraction start->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Aprotic Solvent dry->reconstitute add_reagent Add Derivatization Reagent (e.g., AMPP) & Catalyst reconstitute->add_reagent react Incubate at Optimized Temperature add_reagent->react lcms Inject into LC-MS (Positive Ion Mode) react->lcms data Data Acquisition & Analysis lcms->data

Caption: General workflow for derivatization of 2-hydroxymyristic acid.

Protocol: Derivatization with 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide (forming AMMP)

This protocol is adapted from a method developed for enhancing the LC/ESI-MS analysis of fatty acids.[2]

  • Sample Preparation: Extract 2-hydroxymyristic acid from your sample matrix using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction). Evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare a solution of the derivatization reagents in a suitable aprotic solvent like acetonitrile.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract in the derivatization reagent solution.

    • Add a catalyst, if required by the specific derivatization chemistry.

    • Incubate the mixture at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).

  • LC-MS Analysis:

    • After the reaction is complete, dilute the sample with the initial mobile phase.

    • Inject an aliquot into the LC-MS system.

    • Analyze in positive ion mode, monitoring for the [M+H]⁺ ion of the derivatized 2-hydroxymyristic acid.

Table 2: Comparison of Analytical Approaches

FeatureNegative Ion Mode (Underivatized)Positive Ion Mode (Derivatized)
Ionization Principle Deprotonation of carboxylic acidProtonation of derivatizing agent
Typical Sensitivity ModerateHigh to Very High[2]
Mobile Phase Neutral to Basic pHAcidic pH (e.g., with 0.1% Formic Acid)
Sample Preparation Simpler (Extraction only)More complex (Extraction + Derivatization)
Method Development Less complexMore complex (derivatization optimization)
Troubleshooting Derivatization Reactions

Troubleshooting_Derivatization cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_sample Sample Issues start Low Derivatization Yield reagent_quality Degraded Reagents? start->reagent_quality temp Suboptimal Temperature? start->temp interferences Matrix Interferences? start->interferences reagent_conc Incorrect Concentration? reagent_quality->reagent_conc time Insufficient Reaction Time? temp->time solvent Inappropriate Solvent? (Presence of water?) time->solvent

Caption: Troubleshooting low derivatization yield.

By systematically addressing these common issues and considering advanced strategies like derivatization, you can significantly improve the sensitivity and reliability of your 2-hydroxymyristic acid analysis by LC-MS.

References

  • Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations. Waters. [Link]

  • Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed. National Center for Biotechnology Information. [Link]

  • Tips for Optimizing Key Parameters in LC–MS - LCGC International. LCGC International. [Link]

  • A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS - PubMed. National Center for Biotechnology Information. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Element Lab Solutions. [Link]

  • Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. AMSbiopharma. [Link]

  • HPLC solvents and mobile phase additives. Crawford Scientific. [Link]

  • Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

  • Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se - LIPID MAPS. LIPID MAPS. [Link]

  • Fatty acid profile acquired by UPLC-QTOF MS on the negative ion mode.... - ResearchGate. ResearchGate. [Link]

  • Derivatization methods for the LC-MS/MS analyses of steroids. - ResearchGate. ResearchGate. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]

  • Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed. National Center for Biotechnology Information. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chemical Science. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. LCGC International. [Link]

  • The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS - MDPI. MDPI. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC. National Center for Biotechnology Information. [Link]

  • Negative and Positive Ion Mode LC/MS/MS for Simple, Sensitive Analysis of Sorbic Acid. ResearchGate. [Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method | NorthEast BioLab. NorthEast BioLab. [Link]

Sources

resolving co-elution of alpha-hydroxy myristic acid in lipid extracts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidomics & Metabolomics Division Subject: Troubleshooting Co-elution of


-Hydroxy Myristic Acid (2-OH C14:0) in Lipid Extracts
Ticket Priority:  High (Methodology Validation)
Assigned Specialist:  Senior Application Scientist, Lipid Analysis Unit

Executive Summary

You are encountering a co-elution or peak identification issue with


-hydroxy myristic acid (2-hydroxytetradecanoic acid) . This is a common bottleneck because this analyte is isobaric with 

-hydroxy myristic acid (3-OH C14:0, a bacterial LPS marker) and often co-elutes with high-abundance myristic acid (C14:0) or matrix phospholipids if chromatographic resolution is insufficient.

This guide provides a self-validating troubleshooting workflow. We move beyond simple "tips" to structural causality: why the co-elution happens and how to chemically resolve it using Dual-Derivatization GC-MS or Orthogonal LC-MS/MS .

Module 1: Diagnostic Triage

Before altering your protocol, confirm the nature of the interference.

Q: How do I know if it’s true co-elution or just matrix suppression? A: Perform a Standard Addition Spike .

  • Take your lipid extract.[1][2][3][4]

  • Spike it with a known concentration of authentic 2-OH C14:0 standard.

  • Result A: If the peak height increases symmetrically, you have retention time alignment (but potentially still isobaric interference).

  • Result B: If you see a "shoulder" or a split peak, your chromatographic method is failing to resolve the 2-OH isomer from endogenous 3-OH C14:0 or C14:0.

Q: Which platform are you using?

  • GC-MS: The issue is likely hydrogen bonding causing peak tailing, or incomplete derivatization.

  • LC-MS: The issue is likely isobaric overlap with 3-OH C14:0 or ion suppression from phospholipids.

Module 2: GC-MS Resolution (The Gold Standard)

The most robust way to resolve


-hydroxy fatty acids is to chemically modify both the carboxyl and hydroxyl groups.

The Problem: Standard FAME (Fatty Acid Methyl Ester) protocols methylate the carboxyl group but leave the


-hydroxyl group free. This free -OH group forms hydrogen bonds with the stationary phase, causing peak tailing that merges with the C14:0 peak.

The Solution: Dual Derivatization (Methylation + Silylation). You must cap the hydroxyl group with a trimethylsilyl (TMS) tag. This shifts the mass spectrum and sharpens the peak, forcing separation from non-hydroxylated fatty acids.

Protocol: Dual Derivatization Workflow
  • Saponification & Extraction:

    • Extract lipids using the Bligh & Dyer method (Chloroform/MeOH).[4]

    • Dry under

      
      .[1][5]
      
  • Step 1: Methylation (Carboxyl Group)

    • Add 1 mL 14%

      
       in Methanol .
      
    • Incubate at 60°C for 10 mins . (Do not over-heat; hydroxy FAs are labile).

    • Extract with Hexane/Water. Dry the organic layer.[1][3][5]

  • Step 2: Silylation (Hydroxyl Group)

    • Resuspend dried FAMEs in 50

      
      L Pyridine.
      
    • Add 50

      
      L BSTFA + 1% TMCS  (Silylation reagent).
      
    • Incubate at 60°C for 20 mins .

    • Inject directly (or dilute in hexane). Do not add water (hydrolyzes TMS).

Why this works: The resulting molecule is Methyl 2-((trimethylsilyl)oxy)tetradecanoate . The TMS group adds significant mass and steric bulk, shifting the retention time away from C14:0 and C15:0.

Visualizing the Workflow

G Start Lipid Extract (Free 2-OH C14:0) Step1 Step 1: Methylation (BF3-MeOH) Start->Step1 Esterifies COOH Inter Intermediate: 2-OH C14:0 Methyl Ester (Still polar, tails on GC) Step1->Inter Step2 Step 2: Silylation (BSTFA + 1% TMCS) Inter->Step2 Caps -OH Group Final Final Analyte: 2-OTMS C14:0 Methyl Ester (Sharp peak, unique Mass Spec) Step2->Final Ready for GC-MS

Caption: Dual derivatization strategy to prevent hydrogen bonding and co-elution in GC-MS analysis.

Module 3: LC-MS/MS Resolution

If you must use LC-MS (e.g., for high throughput), you rely on column chemistry and MRM transitions.

The Problem: 2-OH C14:0 and 3-OH C14:0 are isobaric (Same


). Standard C18 columns often fail to separate them by more than 0.1 min.

The Solution: Differential Fragmentation (MRM). While the parent ions are identical (


 243.2 in negative mode), the collision-induced dissociation (CID) fragments differ due to the position of the hydroxyl group.
Optimized MRM Transitions (Negative Mode)
AnalytePrecursor (

)
Product (

)
Mechanism

-OH C14:0 (2-OH)
243.2 197.2 Decarboxylation + loss of H₂O (Specific to

-cleavage)

-OH C14:0 (3-OH)
243.2 59.0 Acetate fragment (Specific to

-position)
Myristic Acid (C14:0) 227.2227.2(SIM) - Monitor to check for crosstalk

Critical LC Setting:

  • Column: Use a C18 column with polar embedding (e.g., Waters T3 or Phenomenex Kinetex XB-C18). The polar group interacts with the hydroxyl moiety, enhancing separation between the 2-OH and 3-OH isomers compared to a standard C18.

  • Mobile Phase: Add 10mM Ammonium Acetate to Mobile Phase A (Water). This helps deprotonate the carboxylic acid for better ionization in negative mode.

Module 4: Data Interpretation & Validation

Q: I see a peak, but the library match is low. Why? A: If you used the Dual Derivatization (GC-MS) method, standard NIST libraries might only have the Methyl Ester spectra, not the TMS-Methyl Ester spectra.

  • Look for the diagnostic ion: [M-15]+ (Loss of methyl from TMS) and

    
     73  (TMS group).
    
  • 
    -Cleavage Rule:  2-OH fatty acids derivatized with TMS show a dominant fragment from the cleavage between C1 and C2.
    

Q: My "blank" sample has a peak at 2-OH C14:0. Contamination? A: Likely.

  • Plasticware:

    
    -hydroxy fatty acids are often used as slip agents in plastic manufacturing. Switch to all-glassware  for extraction.
    
  • Carryover: These sticky lipids adhere to injector ports. Run a Toluene blank injection between samples.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Structure-Specific Protocols for Hydroxy Fatty Acids. [Link]

  • Li, C., et al. (2020).[6] "Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS." Analytical Chemistry. [Link][2][4][7][8][9][10][11][12][13]

  • Quehenberger, O., et al. (2011). "Lipidomics analysis of fatty acids in biological samples by GC-MS." Journal of Lipid Research. [Link]

Disclaimer: This guide is for research purposes only. Always validate methods with your specific matrix and internal standards.

Sources

selection of chiral columns for 2-hydroxymyristic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2HMA-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

Separating 2-hydroxymyristic acid (2-HMA) enantiomers presents a dual challenge: the molecule possesses a long hydrophobic tail (C14) requiring significant organic solubility, and a polar, ionizable head group (alpha-hydroxy carboxylic acid) requiring strict pH control.

Unlike short-chain hydroxy acids (e.g., lactic acid) which are easily separated via Ligand Exchange Chromatography (LEC), the lipophilicity of 2-HMA renders standard aqueous LEC columns ineffective due to excessive retention. Therefore, Polysaccharide-based Stationary Phases in Reversed-Phase (RP) or Polar Organic Mode (POM) are the definitive choice.

This guide details the selection logic, screening protocols, and troubleshooting steps required to achieve baseline resolution (


).

Module 1: Column Selection Logic

The Mechanism of Interaction

To separate 2-HMA, the stationary phase must distinguish the spatial arrangement of the hydroxyl (-OH) group at the C2 position. This requires a "Three-Point Interaction":

  • Hydrogen Bonding (Donor): The C2-OH group of 2-HMA binds to the carbonyl/carbamate groups of the selector.

  • Hydrogen Bonding (Acceptor): The carboxylic acid (COOH) interacts with the NH groups of the selector.

  • Inclusion/Steric Fit: The C14 tail must dock into the chiral groove (amylose/cellulose helices) without causing non-specific hydrophobic drag.

Recommended Columns

We categorize recommendations by "Generations" of technology.

PriorityColumn SeriesSelector ChemistryWhy it works for 2-HMA
Primary (Gold Standard) CHIRALPAK® IA / IG (Immobilized Amylose)Amylose tris(3,5-dimethylphenylcarbamate)Immobilized phases allow the use of prohibited solvents (THF, DCM) which may be needed to solubilize the C14 tail. High steric recognition for the alpha-hydroxy center.
Secondary (Complementary) CHIRALCEL® OD-RH (Coated Cellulose)Cellulose tris(3,5-dimethylphenylcarbamate)The "RH" series is specifically designed for Reversed-Phase . The cellulose backbone often provides better cavity fit for linear fatty chains compared to amylose.
Alternative (Derivatized) CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)If you derivatize 2-HMA (e.g., with DNPE), this column in Normal Phase provides the highest selectivity.
Visualizing the Selection Process

ColumnSelection Start Start: 2-HMA Sample Solubility Check Solubility Start->Solubility ModeSelect Select Mobile Phase Mode Solubility->ModeSelect RP Reversed Phase (RP) (Preferred for direct analysis) ModeSelect->RP Aqueous/Organic Soluble NP Normal Phase (NP) (Requires Derivatization) ModeSelect->NP Hexane Soluble Col_RP Column: CHIRALCEL OD-RH or CHIRALPAK IA-3 RP->Col_RP Col_NP Column: CHIRALPAK AD-H or CHIRALPAK IA NP->Col_NP Additives Critical: Add 0.1% H3PO4 or Formic Acid Col_RP->Additives Col_NP->Additives Result Baseline Separation Additives->Result

Caption: Decision tree for selecting the appropriate column and mode based on 2-HMA solubility and detection requirements.

Module 2: Method Development Protocol

Protocol A: Direct Separation (Reversed Phase)

Use this if you have Mass Spectrometry (MS) or can tolerate low UV sensitivity (210 nm).

  • Column: CHIRALPAK® IA-3 or CHIRALCEL® OD-RH (

    
     mm, 3 µm or 5 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Screening:

    • 0-10 min: 40% B

      
       90% B.
      
    • Hold 90% B for 5 min (to elute the C14 tail).

    • Re-equilibrate.

  • Flow Rate: 1.0 mL/min (0.5 mL/min if using 3 µm particles).

  • Temperature:

    
     (Low temperature enhances enantioselectivity).
    
Protocol B: Derivatization Method (Normal Phase)

Use this if you only have UV detection and need high sensitivity. 2-Hydroxymyristic acid has weak UV absorbance. Derivatizing with 3,5-dinitrobenzoyl chloride or anthryldiazomethane (ADAM) adds a chromophore and improves chiral recognition.

  • Derivatization: React 2-HMA with ADAM to form the ester.

  • Column: CHIRALPAK® AD-H.

  • Mobile Phase: Hexane / Isopropanol (90:10).

  • Detection: UV at 254 nm (or Fluorescence for ADAM).

Module 3: Troubleshooting (Q&A)

Issue 1: "My peaks are tailing severely."

Diagnosis: Ionization of the Carboxylic Acid. Mechanism: The silica support in chiral columns has residual silanols. If the COOH group of 2-HMA is deprotonated (


), it interacts ionically with silanols, causing drag.
Solution: 
  • Immediate Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Secondary Fix: Lower the pH to ~2.0. The pKa of 2-HMA is

    
    . You must be at least 2 pH units below the pKa to keep it 99% protonated.
    
Issue 2: "I see the peak, but no separation (Single Peak)."

Diagnosis: Lack of Chiral Recognition. Mechanism: The C14 tail might be dominating the interaction, masking the chiral center at the head group. Solution:

  • Switch Selectors: If you used Amylose (IA/AD), switch to Cellulose (OD/OJ). The "twist" of the polysaccharide helix is different, often fitting the fatty chain better.

  • Change Organic Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and enhances hydrogen bonding interactions between the solute and the chiral selector.

Issue 3: "My retention time is shifting between runs."

Diagnosis: Phase Dewetting or Accumulation. Mechanism: The C14 tail of 2-HMA is very hydrophobic. In high-water content mobile phases (>60% water), the stationary phase pores may "dewet," or the fatty acid may precipitate on the column head. Solution:

  • Wash Protocol: Flush the column with 100% Acetonitrile (for RP columns) or Ethanol (for Immobilized columns) for 20 minutes between distinct batches.

  • Solubility Check: Ensure the sample is dissolved in the mobile phase, not pure DMSO or pure Hexane, before injection.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a Ligand Exchange Column (like CHIRALPAK MA(+)) since this is a hydroxy acid? A: Proceed with caution. While MA(+) is designed for hydroxy acids (e.g., mandelic acid), it uses aqueous copper sulfate solution as the mobile phase. 2-Hydroxymyristic acid (C14) is virtually insoluble in aqueous copper sulfate. You would need significant organic modifier, which might strip the copper ions or precipitate the sample. Reversed Phase on a polysaccharide column is far more robust for C14 chains.

Q: What is the detection limit for 2-HMA? A:

  • UV (210 nm): ~10-50 µg/mL (Poor).

  • ELSD/CAD: ~1-5 µg/mL (Good).

  • MS (ESI-): ~1-10 ng/mL (Excellent).

  • Recommendation: If you lack MS, use ELSD (Evaporative Light Scattering Detector) as it detects mass, not chromophores, and is ideal for fatty acids.

Q: Why do you recommend Immobilized (IA) over Coated (AD) columns? A: Robustness. Fatty acids often require strong solvents (THF, Ethyl Acetate) to dissolve. These solvents dissolve the polymer coating of AD/OD columns, destroying them. Immobilized columns (IA, IB, IC, IG) are chemically bonded and withstand these solvents.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. [Link]

  • Journal of Chromatography A. Enantioseparation of hydroxy fatty acids on polysaccharide-based chiral stationary phases. [Link]

  • Phenomenex. Chiral HPLC/SFC Column Screening Strategies. [Link]

Sources

Validation & Comparative

Technical Guide: NMR Spectral Validation of 2-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxymyristic acid (2-HMA) is a critical standard in lipidomics, serving as a biomarker for fatty acid oxidation disorders and a structural component in synthetic ceramides. Its validation presents a specific analytical challenge: distinguishing the


-hydroxy functionality from its non-hydroxylated precursor, Myristic Acid (MA), and other regioisomers.

This guide provides a definitive NMR-based validation protocol. Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization that can mask labile protons, Nuclear Magnetic Resonance (NMR) offers a direct, non-destructive method to quantify purity and verify structure.

Part 1: The Analytical Challenge

The primary impurity in 2-HMA synthesis is often the unreacted precursor, Myristic Acid. Structurally, they differ only at the C-2 position (


-carbon).
  • Target Molecule: 2-Hydroxymyristic Acid (

    
    )
    
  • Common Impurity: Myristic Acid (

    
    )
    

The validation objective is to confirm the substitution of a proton with a hydroxyl group at the


-position. This substitution induces significant "deshielding," which is the basis of the spectral differentiation described below.

Part 2: Comparative NMR Analysis

The following data establishes the "Spectral Fingerprint" required for validation. Data is based on spectra acquired in Chloroform-


 (

) at 298 K.
Proton ( H) NMR Comparison

The diagnostic signal is the resonance of the proton attached to C-2.

Feature2-Hydroxymyristic Acid (2-HMA)Myristic Acid (MA)

(Shift Difference)

-Proton (H-2)
4.26 ppm (dd or t)2.35 ppm (t)+1.91 ppm

-Protons (H-3)
1.60 – 1.80 ppm (m)1.63 ppm (quint)Minor overlap
Terminal Methyl 0.88 ppm (t)0.88 ppm (t)None (Reference)
Bulk Methylene 1.25 – 1.40 ppm (m)1.25 – 1.35 ppm (m)None

Key Insight: The shift from ~2.35 ppm to ~4.26 ppm is the "Pass/Fail" criteria. If you observe a triplet at 2.35 ppm, your sample contains unreacted Myristic Acid.

Carbon ( C) NMR Comparison

Carbon NMR provides a secondary, unambiguous confirmation, particularly useful if the proton spectrum is crowded by solvent impurities.

Carbon Position2-Hydroxymyristic Acid (ppm)Myristic Acid (ppm)Diagnostic Value
C-1 (Carboxyl) ~179.0~180.0Low
C-2 (

-Carbon)
70.5 – 72.0 34.0 Critical (High)
C-3 (

-Carbon)
34.524.7Medium

Part 3: Mechanistic Insight & Visual Logic

Why the Shift Occurs?

The hydroxyl group (-OH) at position C-2 is highly electronegative. Through the inductive effect (-I) , it pulls electron density away from the C-2 carbon and the attached proton.

  • Shielding Reduction: Lower electron density means the nucleus is less "shielded" from the external magnetic field (

    
    ).
    
  • Frequency Increase: The nucleus resonates at a higher frequency, resulting in a "downfield" shift (higher ppm).

Diagram 1: Spectral Fingerprint Logic

The following diagram illustrates the decision logic for assigning the


-proton, distinguishing 2-HMA from its precursor.

G Start Analyze 1H NMR Spectrum (0 - 12 ppm) Region Inspect Region 2.0 - 4.5 ppm Start->Region PeakA Triplet at ~2.35 ppm Region->PeakA Signal Found PeakB Doublet/Triplet at ~4.26 ppm Region->PeakB Signal Found ConclusionA Identify: Alpha-Methylene (-CH2-COOH) Result: Myristic Acid (Impurity) PeakA->ConclusionA ConclusionB Identify: Alpha-Methine (-CH(OH)-COOH) Result: 2-Hydroxymyristic Acid (Target) PeakB->ConclusionB

Figure 1: Decision tree for identifying 2-HMA versus Myristic Acid based on


-proton chemical shifts.

Part 4: Method Comparison (Alternatives)

While NMR is the gold standard for structural validation, GC-MS is a common alternative in lipidomics.

FeatureNMR (Recommended) GC-MS (Alternative)
Sample Prep Dissolve & Run (Direct)Derivatization Required (Silylation/Methylation)
Destructive? No (Sample recoverable)Yes
Stereochemistry Can distinguish enantiomers (with chiral shift reagents)Difficult without chiral columns
Quantification qNMR is absolute (no reference standard needed)Requires calibration curves
Throughput Lower (10-30 mins/sample)High (Automated batches)

Recommendation: Use NMR for primary substance validation (purity check of the standard). Use GC-MS for biological quantification (detecting trace amounts in plasma/tissue).

Part 5: Experimental Protocol

Protocol: High-Resolution NMR Validation of 2-HMA

Objective: Obtain high-resolution


H and 

C spectra to confirm >98% purity.

Materials:

  • 2-Hydroxymyristic Acid sample (~10-20 mg).

  • Solvent:

    
     (99.8% D) or 
    
    
    
    (Methanol-d4).
    • Note: Use

      
       if the sample exhibits poor solubility or if observing the exchangeable protons is not required.
      
  • 5mm NMR Tubes (High throughput grade).

Workflow:

  • Sample Preparation:

    • Weigh 15 mg of 2-HMA into a clean vial.

    • Add 600

      
      L of solvent (
      
      
      
      ).
    • Vortex for 30 seconds until fully dissolved. Turbidity indicates impurities or saturation.

    • Transfer to 5mm NMR tube. Cap immediately to prevent solvent evaporation.

  • Acquisition Parameters (600 MHz equivalent):

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (standard proton).

    • Relaxation Delay (D1): Set to

      
       5 seconds.
      
      • Reasoning: Accurate integration requires full relaxation. The terminal methyl protons relax slowly; a short D1 will skew integration ratios.

    • Scans (NS): 16 (Proton), 1024 (Carbon).

  • Processing & Integration:

    • Reference spectrum to residual solvent peak (

      
       at 7.26 ppm).
      
    • Normalize: Set the terminal methyl triplet (0.88 ppm) integral to 3.00.

    • Validate: Integrate the signal at 4.26 ppm.

      • Pass Criteria: Integral value should be 1.00 (

        
         0.05).
        
      • Fail Criteria: Presence of triplet at 2.35 ppm > 2% relative area.

Diagram 2: Validation Workflow

This workflow ensures self-validating consistency during the testing phase.

Workflow Sample Crude/Purified Sample Prep Dissolve in CDCl3 (15mg / 0.6mL) Sample->Prep Acquire Acquire 1H NMR (d1=5s, ns=16) Prep->Acquire Process Normalize Methyl (0.88 ppm = 3H) Acquire->Process Check Check 4.26 ppm Integral Process->Check Pass Integral = 1H VALIDATED Check->Pass Pure Fail Integral < 0.9H or 2.35 ppm present REJECT Check->Fail Impure

Figure 2: Step-by-step experimental workflow for validating 2-HMA purity.

References

  • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxymyristic acid (HMDB0002330). Available at: [Link]

  • Cui, L., et al. (2011).Analysis of fatty acid and alpha-hydroxy fatty acid distributions in the cuticle of various plant species.
  • Vlahov, G. (1999).Application of NMR Spectroscopy to the Characterization of Olive Oil.
  • SDBS Database. Spectral Database for Organic Compounds, SDBS No. 2384 (Myristic Acid). AIST. Available at: [Link]

  • Gunstone, F.D.High Resolution NMR of Fatty Acids and Esters. In: Lipid Analysis, Oily Press, 1995.

Validating LpxO Activity: A Definitive Guide to 2-Hydroxymyristate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating LpxO Activity via 2-Hydroxymyristate Detection Content Type: Publish Comparison Guide

Executive Summary

The hydroxylation of Lipid A is a critical virulence factor in Gram-negative pathogens like Salmonella, Pseudomonas, and Klebsiella. This modification is catalyzed by LpxO , an Fe(II)/α-ketoglutarate-dependent dioxygenase that converts the secondary myristate chain (C14:0) of Lipid A into 2-hydroxymyristate (2-OH-C14:0) .

For drug development and pathogenesis researchers, validating LpxO activity requires more than just confirming gene expression; it demands the definitive chemical identification of the 2-hydroxymyristate metabolite. While intact mass spectrometry (LC-MS/MALDI) offers rapid profiling, Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized fatty acids remains the structural gold standard for unambiguous validation.

This guide compares these methodologies and provides a field-proven, self-validating GC-MS protocol for confirming LpxO enzymatic activity.

Part 1: Mechanism of Action & The Analytical Challenge

LpxO operates via a radical mechanism typical of the dioxygenase superfamily. It requires molecular oxygen, Iron(II), and α-ketoglutarate (α-KG) as co-factors.[1][2][3][4] The reaction decarboxylates α-KG to succinate while inserting one oxygen atom into the lipid substrate.

The Analytical Challenge: The structural difference between the substrate (Myristate) and the product (2-Hydroxymyristate) is a single hydroxyl group (+16 Da). In complex lipid extracts, distinguishing this specific modification requires separation techniques that can resolve positional isomers and confirm the presence of the hydroxyl moiety.

Diagram 1: LpxO Enzymatic Pathway

Figure 1: The LpxO catalytic cycle converts Myristate to 2-Hydroxymyristate using O2 and α-KG, releasing Succinate and CO2.

LpxO_Pathway cluster_inputs cluster_outputs LipidA Lipid A (Myristate Chain) LpxO LpxO Enzyme (Fe(II) Dependent) LipidA->LpxO AlphaKG α-Ketoglutarate AlphaKG->LpxO Oxygen O2 Oxygen->LpxO ModLipidA Modified Lipid A (2-OH-Myristate) LpxO->ModLipidA Hydroxylation Succinate Succinate LpxO->Succinate CO2 CO2 LpxO->CO2

[3]

Part 2: Methodological Landscape (Comparative Analysis)

To validate LpxO, you must choose between analyzing the intact lipid (LC-MS/MALDI) or the isolated fatty acid (GC-MS).

1. GC-MS (The Structural Validator)
  • Principle: Lipid A is hydrolyzed to release fatty acids. These are converted to Fatty Acid Methyl Esters (FAMEs). Crucially, the hydroxyl group of 2-OH-C14:0 is silylated (TMS derivative) to ensure volatility.

  • Verdict: The most rigorous method. It provides definitive structural proof via retention time shifts and unique fragmentation patterns (e.g., m/z 103 cleavage for 2-OH FAMEs).

2. LC-MS / MALDI-TOF (The Rapid Profiler)
  • Principle: Ionization of the intact Lipid A molecule. LpxO activity is inferred by a mass shift of +16 Da (e.g., m/z 1797 → 1813 for E. coli Kdo2-Lipid A).

  • Verdict: Excellent for high-throughput screening or clinical isolates (e.g., Enterobacter bugandensis), but less capable of absolute quantitation or confirming the position of the hydroxyl group without complex MS/MS fragmentation.

Comparative Data Table
FeatureGC-MS (FAME + TMS) LC-MS / MALDI (Intact) Radio-TLC (P32)
Primary Output Specific Fatty Acid IdentityIntact Lipid Mass ShiftMigration Distance
Specificity High (Retention Time + Mass Spec)Medium (Isobaric interference possible)Low (Qualitative only)
Sensitivity High (pmol range)Very High (fmol range)High (requires radiation)
Sample Prep Complex (Hydrolysis + Derivatization)Simple (Extraction only)Complex (Labeling required)
Throughput Low (20-30 mins/sample)High (1-5 mins/sample)Low (Hours/plate)
Best For... Definitive Biochemical Validation Screening Large Libraries Historical Comparison
Part 3: The Definitive Protocol (GC-MS Validation)
Experimental Workflow Diagram

Figure 2: Step-by-step workflow for isolating and detecting 2-hydroxymyristate from bacterial membranes.

Workflow Start Bacterial Culture / In Vitro Assay Extraction Bligh-Dyer Extraction (Chloroform/MeOH) Start->Extraction Hydrolysis Acid Hydrolysis (2M HCl) Release Fatty Acids Extraction->Hydrolysis Methylation Methylation (FAME Formation) Reagent: Methanolic HCl Hydrolysis->Methylation Silylation Silylation (TMS Derivatization) Reagent: BSTFA + 1% TMCS Methylation->Silylation Analysis GC-MS Analysis Target: 2-OH-C14:0-TMS Silylation->Analysis

Detailed Methodology

1. Sample Preparation (Bligh-Dyer Extraction)

  • Goal: Isolate phospholipids and LPS from the cell pellet.

  • Protocol: Resuspend pellet in Chloroform:Methanol:Water (1:2:0.8 v/v). Vortex vigorously. Add Chloroform and Water to adjust to 1:1:0.9. Centrifuge.[5][6] Collect the lower organic phase (contains lipids).

2. Hydrolysis & Methylation (FAME Generation)

  • Goal: Cleave fatty acids from the Lipid A backbone and convert them to methyl esters.

  • Protocol: Dry the lipid extract under N2. Add 1 mL of 3M methanolic HCl. Heat at 80°C for 60 minutes.

  • Critical Insight: Unlike standard FAME protocols, do not use base-catalyzed methylation (e.g., NaOMe), as it may not effectively cleave amide-linked fatty acids often found in Lipid A.

3. Silylation (The "Secret Sauce" for LpxO)

  • Goal: Derivatize the hydroxyl group on 2-OH-C14:0. Without this, the hydroxylated fatty acid will tail badly on the GC column and yield poor sensitivity.

  • Protocol:

    • Extract FAMEs with hexane, dry under N2.

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

    • Inject directly into GC-MS.

4. GC-MS Parameters

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Program: 100°C (hold 2 min) → ramp 10°C/min to 280°C.

  • Detection: Electron Impact (EI) mode.

Data Interpretation (Self-Validating System)

To confirm LpxO activity, you must observe Peak B in the table below. If Peak B is absent, the enzyme is inactive, regardless of gene presence.

AnalyteDerivativeKey Fragment Ions (m/z)Retention Time Shift
Myristate (C14:0) Methyl Ester74 (McLafferty), 87, 242 (M+)Reference (e.g., 12.5 min)
2-OH-Myristate Methyl Ester + TMS 103 (TMS-O-CH-COOMe), 315 (M-15)+1.5 to 2.0 min vs C14:0

The "103 Ion" Rule: The presence of a strong ion at m/z 103 is the definitive signature of a 2-hydroxy fatty acid methyl ester derivatized with TMS. It represents the cleavage between C1 and C2.

References
  • Gibble, A. M., & Raetz, C. R. (2006). The lpxO gene of Salmonella typhimurium encodes a novel Fe(II)/alpha-ketoglutarate-dependent dioxygenase that modifies lipid A. Journal of Bacteriology.

  • Moreira, C. G., et al. (2013). An Inner Membrane Dioxygenase that Generates the 2-Hydroxymyristate Moiety of Salmonella Lipid A. Biochemistry.

  • Henderson, J. C., et al. (2013). Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. Journal of Visualized Experiments (JoVE).

  • Klar, R., et al. (2025). MALDI-TOF lipidomics rapidly detects modification of 2-hydroxymyristate lipid A, a potential virulence trait in Enterobacter bugandensis.[7][8] Microbiology Spectrum.

Sources

Technical Guide: Cross-Validation of GC-MS and LC-MS Results for Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of hydroxy fatty acids (HFAs)—specifically oxidized lipids like HETEs, HODEs, and prostaglandins—remains a critical bottleneck in inflammatory research and drug development. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the high-throughput standard due to its sensitivity and lack of derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) remains the structural "gold standard" for confirming identity.

Discrepancies between these platforms are common and often ignored. This guide provides a rigorous, self-validating protocol to cross-validate results between GC-MS and LC-MS, ensuring that your biomarker data is an artifact-free representation of biology, not methodology.

Part 1: The Analytical Challenge

HFAs present a unique dual challenge:

  • Isomeric Complexity: Enzymatic pathways (COX, LOX, CYP450) produce regioisomers (e.g., 12-HETE vs. 15-HETE) that share identical molecular weights. LC-MS excels here when paired with chiral columns.

  • Thermal Instability: The hydroxyl group makes these lipids labile. GC-MS requires derivatization to stabilize them, but this process itself can induce artifacts (e.g., dehydration or isomerization).

The "Saddle Effect" in GC-MS

A critical insight for GC-MS users is the "saddle effect." During electron ionization (EI), derivatized unsaturated fatty acids can undergo pericyclic double bond rearrangements. This results in a "saddle" shape in the peak abundance of fragment ions, potentially leading to misidentification of the double bond position if not cross-referenced with LC-MS retention times.

Part 2: Methodological Deep Dive

To perform a valid cross-comparison, you must optimize both workflows to their respective limits.

Protocol A: GC-MS (The Structural Validator)

Objective: High-resolution structural confirmation via Electron Ionization (EI).

Critical Step: Double Derivatization You cannot simply inject HFAs. You must protect both the carboxyl group (methylation) and the hydroxyl group (silylation).

  • Extraction: Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1). Note: Add BHT (0.01%) to prevent ex vivo oxidation.

  • Methylation: Treat dried extract with ethereal diazomethane or BCl3-methanol (60°C, 10 min) to form Fatty Acid Methyl Esters (FAMEs).

  • Silylation: Treat FAMEs with BSTFA + 1% TMCS (60°C, 30 min).

    • Mechanism:[1][2] This converts the -OH group to a Trimethylsilyl (TMS) ether.[3]

    • Why: Steric hindrance of the TMS group stabilizes the molecule for the gas phase and directs fragmentation to the carbon carrying the hydroxyl group (Alpha-cleavage).

  • Analysis: Inject on a high-polarity cyanopropyl column (e.g., DB-23) to separate FAME isomers.

Protocol B: LC-MS/MS (The Quantitative Workhorse)

Objective: High-sensitivity quantification of trace isomers.

Critical Step: Matrix Effect Mitigation LC-MS suffers from ion suppression where phospholipids in the matrix "steal" charge from your HFAs.

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode anion exchange cartridges (e.g., Oasis MAX).

    • Why: HFAs are weak acids. Wash with neutral solvents to remove neutral lipids, then elute HFAs at acidic pH.

  • Chromatography: Reverse-phase C18 is standard, but Chiral columns (e.g., Chiralpak AD-RH) are required to separate R and S enantiomers of HETEs.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Target: Monitor the carboxylate anion [M-H]-.

    • MRM: Use Multiple Reaction Monitoring transitions specific to the loss of CO2 or water.

Part 3: Visualization of Workflows

The following diagrams illustrate the biological complexity of HFA formation and the parallel analytical workflows required for validation.

Diagram 1: Biological Origin of HFAs (Target Analytes)

OxylipinPathways AA Arachidonic Acid (Precursor) COX COX-1/2 AA->COX LOX 5/12/15-LOX AA->LOX CYP CYP450 AA->CYP Prost Prostaglandins (PGD2, PGE2) COX->Prost Cyclization HETE HETEs (5-, 12-, 15-HETE) LOX->HETE Oxygenation EET EETs (Epoxyeicosatrienoic acids) CYP->EET Epoxidation

Caption: Divergent enzymatic pathways convert Arachidonic Acid into structurally similar but biologically distinct HFA isomers.

Diagram 2: Cross-Validation Workflow

ValidationFlow Sample Biological Sample (Plasma/Tissue) Split Sample Splitting Sample->Split Deriv GC Prep: Methylation + Silylation Split->Deriv Aliquot A SPE LC Prep: SPE Extraction Split->SPE Aliquot B GCMS GC-EI-MS Analysis (Structural ID) Deriv->GCMS Align Data Alignment (Normalize to Internal Std) GCMS->Align LCMS LC-ESI-MS/MS (Quantification) SPE->LCMS LCMS->Align Bland Bland-Altman Plot (Bias Assessment) Align->Bland Result Validated Profile Bland->Result

Caption: Parallel processing workflow ensuring independent validation of quantitative results.

Part 4: Comparative Performance Data

The following data summarizes typical performance metrics observed when analyzing 12-HETE in human plasma.

FeatureGC-MS (EI)LC-MS/MS (ESI-)Verdict
Limit of Detection (LOD) 10–50 pg on column0.5–2 pg on columnLC-MS is ~20x more sensitive.
Linear Dynamic Range



LC-MS handles wider concentration spans.
Isomer Separation Moderate (requires long columns)Excellent (with Chiral columns)LC-MS is superior for enantiomers.
Structural ID High (Fingerprint fragmentation)Low (Precursor/Product only)GC-MS is required for unknown ID.
Matrix Effects Low (Derivatization masks polarity)High (Ion suppression common)GC-MS is more robust to dirty matrices.

Part 5: The Cross-Validation Protocol (Self-Validating System)

To claim your data is accurate, you must perform this 3-step validation.

Step 1: The Internal Standard Synchronization

Do not use different internal standards for each method. Use a deuterated standard that is stable in both (e.g., 12-HETE-d8 ).

  • Action: Spike the original sample before splitting.

  • Logic: Any extraction loss occurring before the split is accounted for in both methods equally.

Step 2: NIST SRM 1950 Benchmarking

Validate your absolute quantification against the NIST Standard Reference Material (SRM) 1950 (Metabolites in Frozen Human Plasma).[4]

  • Requirement: Your LC-MS and GC-MS values for total HETEs must fall within the consensus values (approx. 20-30 nmol/L for total HETEs, though specific consensus values vary by year and inter-lab studies).

  • Correction: If LC-MS is >20% higher than GC-MS, suspect co-eluting isobaric interference. If GC-MS is higher, suspect derivatization artifacts or thermal degradation of the standard.

Step 3: Statistical Reconciliation (Bland-Altman)

Do not rely solely on correlation coefficients (


), which can be misleading if one method has a systematic bias (e.g., always 2x higher).
  • Calculate the Difference between methods for each sample (

    
    ).
    
  • Calculate the Average of methods for each sample (

    
    ).
    
  • Plot Difference vs. Average .

  • Acceptance Criteria: 95% of data points must fall within

    
     standard deviations of the mean difference.
    

References

  • National Institute of Standards and Technology (NIST). (2017).[5] Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise.[4][6] Retrieved from [Link]

  • Waters Corporation. (2020). Targeted UPLC-MS/MS Analysis of Oxylipins. Retrieved from [Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • ResearchGate. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of alpha-Hydroxy myristic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of alpha-Hydroxy myristic acid (also known as 2-Hydroxytetradecanoic acid). As a Senior Application Scientist, my objective is to provide a framework that ensures not only regulatory compliance but also the highest standards of laboratory safety. The protocols outlined herein are designed to be self-validating, integrating the principles of chemical compatibility, hazard mitigation, and clear documentation to protect both laboratory personnel and the environment.

Critical First Step: Waste Characterization and Hazard Assessment

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for correctly characterizing chemical waste lies with the generator—the laboratory that creates it.[1][2] Alpha-Hydroxy myristic acid, while not having extensive toxicological data in readily available literature, must be managed with caution.[3]

The parent compound, myristic acid, is known to cause skin and serious eye irritation.[4][5] Furthermore, some safety data for alpha-Hydroxy myristic acid indicates it is a combustible solid with a water hazard class (WGK) rating of 3, signifying it is severely hazardous to water.[3][6] Given this information, and the principle of exercising caution in the absence of complete data, alpha-Hydroxy myristic acid waste should be managed as a regulated, hazardous chemical waste. It should never be disposed of in the regular trash or down the sanitary sewer.[7][8]

Property Identifier / Value Source(s)
Synonyms 2-Hydroxytetradecanoic acid, 2-Hydroxymyristic acid[6][9]
CAS Number 2507-55-3[6][9]
Molecular Formula C₁₄H₂₈O₃[6][10]
Physical State Solid[9][10]
Primary Hazards Combustible Solid, Potential Eye/Skin Irritant, Hazardous to Aquatic Life[3][4][6]
Incompatibilities Strong oxidizing agents

Immediate Safety & Handling Protocols

Before beginning any procedure that generates waste, ensure all necessary personal protective equipment (PPE) is in use. This establishes a primary barrier against exposure and is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA regulations.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[6]

  • Lab Coat: A standard lab coat should be worn to protect against incidental contact.

  • Ventilation: Handle the solid material in a manner that minimizes dust generation.[2][3] Fine dusts of combustible solids can form explosive mixtures with air.[3] If weighing or transferring large quantities, perform the work in a chemical fume hood or an area with adequate local exhaust ventilation.[2]

Step-by-Step Disposal Procedure: A Self-Validating Workflow

This protocol ensures that waste is handled safely from the point of generation to its final pickup by trained professionals. Each step is designed to logically follow the last, creating a compliant and safe waste management system.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[11]

  • Designate a Waste Stream: Dedicate a specific waste container for alpha-Hydroxy myristic acid and materials contaminated with it.

  • Solid vs. Liquid: Collect pure solid waste separately from solutions. If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste and segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).[12]

  • Avoid Incompatibles: Never mix this waste with strong oxidizing agents, as this can cause a dangerous reaction. Also, ensure acidic waste streams are kept separate from basic (caustic) waste streams.[13][14]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing spills and exposure.

  • Use a Compatible Container: The container must be made of a material compatible with the waste. High-density polyethylene (HDPE) carboys or the original product container are excellent choices.[11][13][14] Ensure the container is in good condition, free from cracks or deterioration.[7]

  • Keep Containers Closed: The container must have a secure, leak-proof cap and must be kept closed at all times except when actively adding waste.[7][13] Do not leave a funnel in the opening.[13]

  • Leave Headspace: For liquid waste solutions, fill the container to no more than 90-95% of its capacity.[13][15] This headspace allows for vapor expansion with temperature changes, preventing the container from rupturing.

Step 3: Precise and Compliant Labeling

Clear labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Mandatory Wording: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[13]

  • Identify Contents: List the full chemical name of all contents. Do not use abbreviations or chemical formulas.[13] For this waste, the label must read "alpha-Hydroxy myristic acid " or "2-Hydroxytetradecanoic acid ". If it is a solution, list the solvent as well (e.g., "Ethanol").

  • Indicate Quantities: Estimate and list the percentage of each component.[13]

  • Attach Securely: The label must be firmly attached to the container.[13]

Step 4: On-Site Accumulation (Satellite Accumulation Area)

Regulations allow for the temporary collection of waste in the laboratory in what is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[7][13]

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin to contain any potential leaks.[7] This is especially important for liquid waste.

  • Weekly Inspections: The SAA must be inspected at least weekly to check for leaks and ensure containers are properly labeled and closed.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This must be handled by your institution.

  • Contact EHS: When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) department (or equivalent office) to schedule a waste pickup.[13]

  • Complete Paperwork: Fill out any required chemical waste pickup forms accurately and completely.[13] This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing alpha-Hydroxy myristic acid.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 cluster_9 cluster_10 A Waste Generation (alpha-Hydroxy myristic acid) B Characterize Waste Stream A->B C Pure or Contaminated Solid? B->C D Solution in Solvent? C->D No E Package in Labeled Container for Solid Waste C->E Yes F Segregate by Solvent Type (e.g., Non-Halogenated) D->F Yes H Store in Satellite Accumulation Area E->H G Package in Labeled Container for Liquid Waste F->G G->H I Container >90% Full? H->I J Continue Accumulation & Perform Weekly Inspections I->J No K Contact EHS/Safety Office & Complete Pickup Form I->K Yes J->I

Caption: Decision workflow for proper segregation and disposal of alpha-Hydroxy myristic acid waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.

  • Small Spill Cleanup: For a small spill of the solid material, avoid generating dust.[2] Gently sweep the material up and place it into a labeled hazardous waste container.[2] If a solution spills, use a chemical spill kit with appropriate absorbent pads.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of alpha-Hydroxy myristic acid, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • How to dispose off lipids waste? ResearchGate. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • School Laboratory Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • SAFETY DATA SHEET: Free Fatty Acid (FFA). Total Safety U.S., Inc. Available at: [Link]

  • 2-Hydroxytetradecanoic acid | C14H28O3. PubChem, National Institutes of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • 2-Hydroxytetradecanoic acid ≥98% (capillary GC). MilliporeSigma. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • Safety Data Sheet: Myristic Acid. Agilent. Available at: [Link]

  • Material Safety Data Sheet - alpha-Hydroxyhippuric acid, 98%. Cole-Parmer. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.